Octa-2,5-diene
Description
Structural Frameworks and Nomenclature in Advanced Organic Chemistry
Linear and Bicyclic Octa-2,5-diene Systems (e.g., bicyclo[2.2.2]this compound)
The simplest form is the linear this compound, an acyclic hydrocarbon with two double bonds. nih.gov However, a significant portion of research focuses on its bicyclic isomer, bicyclo[2.2.2]this compound. nist.govnist.gov This compound features a rigid, three-dimensional architecture composed of three six-membered rings sharing common edges. This bicyclic framework imparts considerable ring strain, a key factor in its reactivity. vulcanchem.com Other related bicyclic systems include bicyclo[4.2.0]octa-1,5-diene and bicyclo[2.2.1]hepta-2,5-diene (norbornadiene), which also serve as important subjects of study. vulcanchem.comacs.org
| Property | Linear this compound | Bicyclo[2.2.2]this compound |
|---|---|---|
| Molecular Formula | C₈H₁₄ nih.gov | C₈H₁₀ nist.gov |
| Molecular Weight | 110.20 g/mol smolecule.com | 106.165 g/mol nist.gov |
| CAS Number | 63216-69-3 nih.gov | 500-23-2 nist.gov |
| Canonical SMILES | CCC=CCC=CC nih.gov | C1C=CC2C1C=CC2 nist.gov |
| Structural Class | Acyclic diene | Bicyclic diene smolecule.com |
Key Structural Features Influencing Reactivity and Stereochemistry
The reactivity of this compound systems is profoundly influenced by their structural characteristics. In bicyclic variants like bicyclo[2.2.2]this compound, the fixed, rigid geometry and the high degree of ring strain are primary drivers of their chemical behavior. The presence of two double bonds within this constrained framework allows for a range of reactions, including cycloadditions, hydrogenations, and electrophilic additions. smolecule.comsmolecule.com
Stereochemistry plays a pivotal role, especially in the context of asymmetric catalysis. Chiral derivatives of bicyclo[2.2.2]this compound, often possessing C₂ symmetry, have been developed as highly effective ligands for transition metals like rhodium. rsc.org The rigid bicyclic structure enforces a specific coordination geometry around the metal center, which in turn directs the approach of substrates to achieve high levels of enantioselectivity in catalytic reactions. acs.org The introduction of various functional groups, such as phenyl, cyano, or carboxylic acid moieties, can further tune the electronic and steric properties of the diene, influencing its reactivity and the performance of derived catalysts. ontosight.ai For example, electron-withdrawing cyano groups increase the molecule's polarity and affect its optical and electrochemical properties. ontosight.ai
| Reaction Type | Description | Significance |
|---|---|---|
| Asymmetric Catalysis | Derivatives serve as chiral ligands for transition metals (e.g., Rhodium) in asymmetric 1,4- and 1,2-addition reactions. acs.orgrsc.orgresearchgate.net | Enables the synthesis of enantiomerically pure compounds, crucial for pharmaceuticals. smolecule.comresearchgate.net |
| Cycloaddition Reactions | Participates as a diene in Diels-Alder reactions and undergoes transition-metal-catalyzed [4+2+2] cycloadditions. vulcanchem.comresearchgate.net | Forms complex polycyclic structures with high stereoselectivity. vulcanchem.com |
| Hydrogenation | The double bonds can be reduced to yield the corresponding saturated bicyclo[2.2.2]octane. smolecule.com | Thermodynamic data from hydrogenation (enthalpy of -56.21 ± 0.10 kcal/mol) reveals the high ring strain of the diene. |
| Oxidative Cyclization | Reacts with metal-oxo species like OsO₄ to form tetrahydrofuran-diols. scispace.comthieme-connect.com | Provides a direct route to complex, stereodefined structural motifs found in natural products. scispace.com |
| Photocycloaddition | Undergoes photoinduced transformation to a higher-energy tetracyclooctane isomer. researchgate.net | Forms the basis of molecular solar thermal (MOST) energy storage systems. researchgate.netdiva-portal.org |
Historical Context and Early Research Directions in this compound Chemistry
Early investigations into bicyclic dienes laid the groundwork for understanding their unique reactivity. Studies on related structures like 2,5-norbornadiene (B92763) (bicyclo[2.2.1]hepta-2,5-diene) provided initial insights into the behavior of strained, polycyclic olefins. acs.org The synthesis of bicyclo[2.2.2]octane derivatives was a focus of early synthetic efforts. acs.org A significant milestone in the field was the development of chiral dienes as ligands for asymmetric catalysis. The first report of an effective chiral diene ligand for rhodium-catalyzed asymmetric conjugate addition reactions appeared in 2003, based on a bicyclo[2.2.1]hepta-2,5-diene skeleton. rsc.org This was soon followed by the development of C1-symmetric chiral ligands based on the bicyclo[2.2.2]this compound framework, which expanded the toolkit for asymmetric synthesis. rsc.org These pioneering studies demonstrated the potential of rigid, chiral dienes to induce high levels of enantioselectivity, sparking widespread interest in their synthesis and application.
Current Research Landscape and Emerging Trends in this compound Chemistry
The chemistry of this compound systems, particularly bicyclic derivatives, remains a vibrant area of research with several emerging trends.
A primary focus is their continued development and application as ligands in asymmetric catalysis. Researchers are designing and synthesizing novel chiral dienes with diverse substituents to improve enantioselectivity and expand the scope of reactions. researchgate.net For instance, C₂-symmetric bicyclo[2.2.1]hepta-2,5-dienes have shown high efficiency in rhodium-catalyzed additions, achieving up to 99% enantiomeric excess (ee). acs.org Similarly, chiral bicyclo[2.2.2]this compound ligands bearing ferrocenyl and phenyl groups have demonstrated superior enantioselectivity in rhodium-catalyzed 1,4-additions compared to their C2-symmetric counterparts. rsc.orgresearchgate.net
Another exciting frontier is the application of bicyclo[2.2.2]this compound (BOD) in molecular solar thermal (MOST) energy storage systems. diva-portal.org These systems utilize the photoinduced isomerization of a BOD derivative to a high-energy, strained tetracyclooctane (TCO) valence isomer to capture and store solar energy. researchgate.net The stored energy can then be released as heat on demand through thermal back-conversion. Recent research has focused on synthesizing new BOD derivatives and using computational studies to tailor their properties, such as storage energies (calculated up to 153 kJ mol⁻¹) and half-lives, for practical applications. researchgate.netdiva-portal.org
Furthermore, the unique reactivity of these dienes continues to be exploited in complex molecule synthesis. Transition-metal-catalyzed cycloaddition reactions, such as the cobalt-catalyzed [4+2+2] cycloaddition with 1,3-butadienes, provide efficient routes to polycyclic structures that are otherwise difficult to access. researchgate.net The development of scalable synthetic routes to functionalized chiral dienes is also a key area, making these valuable ligands more accessible for broader applications in catalysis. researchgate.net
| Diene Ligand System | Reaction Type | Substrate Example | Enantiomeric Excess (ee) |
|---|---|---|---|
| C₂-Symmetric Bicyclo[2.2.1]hepta-2,5-diene acs.org | 1,4-Addition of Phenylboronic Acid | Cyclic Enones | Up to 99% |
| C₂-Symmetric Bicyclo[2.2.1]hepta-2,5-diene acs.org | 1,2-Addition of Phenylboronic Acid | N-sulfonylimines | Up to 99% |
| C₁-Symmetric Bicyclo[2.2.2]this compound (bod) researchgate.net | 1,4-Addition of Arylboronic Acids | Cyclohex-2-en-1-one | Up to 99% |
| (R,R)-Fc,Ph-bod on Bicyclo[2.2.2]this compound skeleton rsc.orgresearchgate.net | 1,4-Addition of Arylboronic Acids | α,β-unsaturated ketones | Generally higher than C₂ symmetric Ph-bod |
| Fc,Ph-bod: bears a ferrocenyl group and a phenyl group. Ph-bod: C2 symmetric with two phenyl groups. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
63216-69-3 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
octa-2,5-diene |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5-6,8H,4,7H2,1-2H3 |
InChI Key |
GDDAJHJRAKOILH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CC |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for Octa 2,5 Diene and Its Derivatives
Established Synthetic Pathways to Octa-2,5-diene Core Structures
The construction of the bicyclo[2.2.2]this compound framework is central to accessing this class of compounds. Various synthetic strategies have been developed to achieve this, ranging from cyclization reactions of acyclic precursors to cycloaddition strategies.
Cyclization Reactions and Precursor Transformations
Cyclization reactions provide a direct method for forming the bicyclic core of this compound. These reactions can be initiated from simpler alkene or alkyne precursors through the use of various catalytic systems. smolecule.com For instance, the oxidative cyclization of (2E,6E)-octa-2,6-diene, catalyzed by osmium tetroxide (OsO₄) in the presence of a co-oxidant, has been studied to produce tetrahydrofuran (B95107) diols, which are related structural motifs. scispace.com Theoretical studies suggest a [3+2] cycloaddition mechanism for the initial step of this process. scispace.com
Another approach involves the transformation of existing bicyclic structures. For example, bicyclo[2.2.2]octane derivatives can be converted into the corresponding diene through dehydrogenation processes. smolecule.com Additionally, intramolecular reactions of specifically designed precursors can yield the desired bicyclo[2.2.2]this compound skeleton. A notable example is the intramolecular [4+2] cycloaddition of a chiral allenecarboxanilide, which readily affords pseudoenantiomeric bicyclo[2.2.2]octa-2,5-dienes. nottingham.ac.ukworktribe.comd-nb.info This method is advantageous as it allows for scalable, multigram syntheses. nottingham.ac.ukworktribe.com
The reaction of donor-substituted 2-arylcyclopropane-1,1-diesters with cyclopentadiene (B3395910), catalyzed by tin(II) and ytterbium(III) triflates, leads to the formation of heteroarene-annulated bicyclo[3.2.1]octa-2,6-dienes through a [4+3)-cycloaddition. colab.ws Furthermore, the synthesis of 2-azabicyclo[2.2.2]this compound derivatives has been achieved from alkylidenemalononitriles via cyclization under Michael reaction conditions. thieme-connect.com
Diels-Alder Cycloaddition Strategies
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful and widely used method for constructing six-membered rings and, by extension, the bicyclo[2.2.2]this compound framework. organic-chemistry.orgwikipedia.orgsigmaaldrich.comiitk.ac.in This reaction is known for its reliability in forming two new carbon-carbon bonds with good stereochemical control. wikipedia.org
A key strategy involves the reaction of a 1,3-cyclohexadiene (B119728) with a suitable dienophile. For example, the reaction of 1,3-cyclohexadiene with acrylic acid can form a bicyclic intermediate, which can then be further manipulated. The intramolecular variant of the Diels-Alder reaction is particularly effective for synthesizing complex diene ligands. nottingham.ac.ukworktribe.comd-nb.info This approach has been used to prepare chiral Himbert diene ligands, where an intramolecular [4+2] cycloaddition of a chiral allenecarboxanilide is the key step. nottingham.ac.ukworktribe.comd-nb.info This strategy is notable for its efficiency and scalability. nottingham.ac.ukworktribe.com
The hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, provides access to heterocyclic analogues. wikipedia.orgsigmaaldrich.com For instance, an intramolecular hetero-Diels-Alder reaction between an activated diene and an imine is a key step in the synthesis of 2,5-disubstituted octahydroquinolin-4-ones. nih.gov
| Diene | Dienophile | Product Type | Reference |
| Chiral allenecarboxanilide (intramolecular) | Alkene (intramolecular) | Pseudoenantiomeric bicyclo[2.2.2]octa-2,5-dienes | nottingham.ac.ukworktribe.com |
| (R)-alpha-phellandrene | Methyl propiolate | Bicyclo[2.2.2]octadiene framework | researchgate.net |
| 1,3-Cyclohexadiene | Acrylic acid | Bicyclo[2.2.2]this compound-2-carboxylic acid intermediate | |
| Activated diene (intramolecular) | Imine (intramolecular) | 2,5-disubstituted octahydroquinolin-4-ones | nih.gov |
Multistep Synthetic Routes for Functionalized Derivatives
The synthesis of functionalized this compound derivatives often requires multistep sequences to introduce specific substituents onto the bicyclic core. acs.org These routes are crucial for tuning the steric and electronic properties of the diene ligands for applications in asymmetric catalysis. researchgate.net
A common strategy involves the functionalization of a pre-formed bicyclo[2.2.2]this compound skeleton. For example, pseudoenantiomeric bicyclo[2.2.2]octa-2,5-dienes containing an alkenyl bromide can be readily functionalized through cross-coupling reactions to create a diverse library of chiral diene ligands. nottingham.ac.ukworktribe.com This approach allows for late-stage diversification of the ligand structure. nsf.gov
Another multistep approach begins with a readily available starting material that is elaborated to the final functionalized diene. For instance, a C2-symmetric bicyclo[2.2.2]octadiene ligand was synthesized from the enantiomerically pure (1R,4R)-bicyclo[2.2.2]octa-2,5-dione. bu.edu The synthesis involved ditriflate formation followed by a palladium-catalyzed cross-coupling reaction to install phenyl groups. bu.edu Similarly, a terphenyl derivative, an intermediate for organic light-emitting devices, was synthesized in a multistep sequence starting with a Diels-Alder reaction, followed by isomerization and aromatization. walisongo.ac.id
The synthesis of highly functionalized pyrrole (B145914) derivatives can be achieved through a four-component reaction, showcasing a streamlined multistep process in a single pot. organic-chemistry.org Additionally, the synthesis of 1,2,3,4,5-functionalized cyclopentane (B165970) derivatives has been described starting from pentamethylcyclo-1,3-pentadiene, highlighting routes to highly substituted cyclic systems. beilstein-journals.org
Asymmetric Synthesis and Enantioselective Routes to Chiral this compound Ligands
The development of asymmetric syntheses of chiral this compound ligands is of paramount importance due to their successful application in enantioselective catalysis. nottingham.ac.ukworktribe.comnsf.gov These methods aim to produce the diene ligands as single enantiomers, which is often a prerequisite for achieving high enantioselectivity in catalyzed reactions.
Chiral Precursor Utilization
One of the most effective strategies for synthesizing enantiomerically pure this compound derivatives is to start from a chiral precursor, often derived from the "chiral pool." This approach embeds chirality into the molecule from the beginning of the synthetic sequence.
A notable example is the use of (−)-carvone, an inexpensive and readily available natural product. acs.org A C1-symmetric chiral bicyclo[2.2.2]octa-2,5-dienyltrifluoroborate derivative has been synthesized in five steps from (−)-carvone. acs.org This trifluoroborate serves as a stable precursor that can be used to generate a library of diversely substituted chiral dienes via cross-coupling reactions. acs.org
Another example involves the use of (R)-alpha-phellandrene in a [4+2] cycloaddition with methyl propiolate as a key step to prepare chiral dienes possessing the bicyclo[2.2.2]octadiene framework. researchgate.net The resulting cycloadduct can be further modified to produce highly effective chiral ligands for asymmetric conjugate addition reactions. researchgate.net The incorporation of a chiral auxiliary into the precursor for an intramolecular [4+2] cycloaddition has also been explored to yield diastereomeric products that can be separated. d-nb.info
| Chiral Precursor | Key Reaction | Product | Reference |
| (−)-Carvone | Multistep synthesis | Chiral bicyclo[2.2.2]octa-2,5-dienyltrifluoroborate | acs.org |
| (R)-alpha-phellandrene | [4+2] cycloaddition | Chiral bicyclo[2.2.2]octadiene framework | researchgate.net |
| Chiral allenecarboxanilide | Intramolecular [4+2] cycloaddition | Pseudoenantiomeric bicyclo[2.2.2]octa-2,5-dienes | worktribe.com |
Optical Resolution Techniques in this compound Synthesis
One approach to resolution is through the fractional recrystallization of diastereomeric derivatives. For example, enantiomerically pure (1R,4R)-bicyclo[2.2.2]octa-2,5-dione was obtained by the optical resolution of the racemic diketone through fractional recrystallization of its dihydrazone formed with (R)-5-(1-phenylethyl)semioxamazide. bu.edu This enantiopure diketone then serves as a key intermediate for the synthesis of C2-symmetric chiral dienes. bu.edu
Another method involves the formation of inclusion complexes with a chiral host compound. Racemic unsaturated hydrocarbons, including bicyclo[4.3.0]nonane-2,5-diene, have been resolved by forming inclusion complex crystals with a chiral host derived from tartaric acid. researchgate.net The optically active hydrocarbons can be recovered from the complex. researchgate.net While not directly demonstrated for this compound itself in the provided source, this technique represents a viable strategy for the resolution of similar racemic hydrocarbons.
In some cases, preparative chiral High-Performance Liquid Chromatography (HPLC) is employed to separate enantiomers of chiral diene ligands, although this can be a limitation for large-scale synthesis. d-nb.info
| Racemic Substrate | Resolution Method | Chiral Resolving Agent/Host | Reference |
| Bicyclo[2.2.2]octa-2,5-dione | Fractional recrystallization of diastereomeric dihydrazone | (R)-5-(1-phenylethyl)semioxamazide | bu.edu |
| Bicyclo[4.3.0]nonane-2,5-diene | Inclusion complexation | Chiral host derived from tartaric acid | researchgate.net |
| Chiral Himbert diene | Preparative chiral HPLC | Not applicable | d-nb.info |
C-H Functionalization Approaches in Chiral Diene Synthesis
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for the synthesis of chiral dienes. This approach avoids the need for pre-functionalized starting materials, streamlining synthetic sequences. A notable application of this strategy is the synthesis of chiral cyclooctadiene (COD) derivatives through rhodium-catalyzed allylic C-H functionalization. chemrxiv.orgresearchgate.net This method allows for either mono- or difunctionalization of COD, producing the desired products in high yield, diastereoselectivity, and enantioselectivity. chemrxiv.orgacs.org
The double C-H functionalization of 1,5-cyclooctadiene (B75094) is particularly significant as it generates C2-symmetric derivatives with four new stereogenic centers, often with exceptional enantiomeric excess (>99% ee). chemrxiv.orgacs.org This transformation provides rapid access to complex chiral ligands from a simple starting material. acs.org The resulting C2-symmetric COD derivatives can be readily converted into a variety of chiral ligands. chemrxiv.orgacs.org
Rhodium catalysts, particularly dirhodium tetracarboxylates, are pivotal in these transformations. chemrxiv.orgacs.org The choice of the chiral ligand on the rhodium catalyst is crucial for inducing high levels of stereoselectivity. For instance, catalysts like Rh2(S-DOSP)4 and Rh2(R-TPPTTL)4 have demonstrated effectiveness in the functionalization of activated methylene (B1212753) sites. chemrxiv.org The reaction mechanism often involves the formation of a metal-bound carbene that inserts into an allylic C-H bond. researchgate.net In the case of diene-assisted C-H activation, a cationic Rh(I) complex can catalyze the activation of allylic C-H bonds and their subsequent insertion into the alkene moieties of conjugated dienes. nih.gov
Table 1: Catalyst Screening for Mono-C-H Functionalization of 1,5-Cyclooctadiene (COD)
| Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Rh2(S-DOSP)4 | Trichloroethyl ester derivative | 65 | 10:1 | 95 |
| Rh2(S-PTAD)4 | Trichloroethyl ester derivative | 55 | 6:1 | 72 |
| Rh2(R-TPPTTL)4 | Trichloroethyl ester derivative | 45 | >20:1 | 90 |
| Rh2(R-TPCP)4 | Trifluoroethyl ester derivative | 78 | >20:1 | 96 |
Data sourced from studies on rhodium-catalyzed allylic C-H functionalization. chemrxiv.org
Advanced Synthetic Strategies for this compound Derivatives
Beyond C-H functionalization, other advanced synthetic methods are employed to access this compound and its derivatives, often leveraging the unique reactivity of transition metals and the sustainable energy of visible light.
Transition-Metal-Catalyzed Approaches (e.g., Cross-Coupling Reactions)
Transition-metal catalysis is a cornerstone for the synthesis of functionalized dienes. Palladium-catalyzed cross-coupling reactions are particularly versatile for creating carbon-carbon bonds. cmsolab.com For instance, the synthesis of chiral bicyclo[2.2.2]this compound ligands, such as those bearing ferrocenyl and phenyl groups, has been achieved through palladium-catalyzed cross-coupling of an alkenyl triflate with an organozinc reagent. rsc.org These chiral dienes serve as effective ligands in rhodium-catalyzed asymmetric 1,4-addition reactions. rsc.org
The synthesis of new chiral Himbert dienes, which are derivatives of bicyclo[2.2.2]this compound, has been accomplished using cross-coupling reactions. researchgate.net Furthermore, cobalt-based catalytic systems have been shown to be effective in the [4+2+2] cycloadditions of bicyclo[2.2.2]octa-2,5-dienes with 1,3-butadienes, yielding complex polycyclic structures. researchgate.net
Rhodium catalysis is also prominent in this area. Cationic Rh(I) complexes can catalyze the cyclization of ene-2-dienes through a diene-assisted allylic C-H bond activation mechanism. nih.gov Rhodium(III) catalysts have been employed in the C-H activation and annulation of enaminones with 1,3-dienes to synthesize fluorenones. acs.org
Visible-Light Energy-Transfer Catalysis in Dearomative Cycloadditions
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. rsc.org One of its significant applications in the context of diene synthesis is the dearomative [4+2] cycloaddition of aromatic compounds. rsc.orgnih.gov This method allows for the construction of sp3-rich, three-dimensional molecular scaffolds from flat, aromatic starting materials. nih.gov
Specifically, visible-light energy-transfer catalysis has been successfully used for the intermolecular dearomative [4+2] cycloaddition of naphthalenes with vinyl benzenes to produce a variety of bicyclo[2.2.2]this compound scaffolds. rsc.orgnih.gov This reaction is facilitated by a photosensitizer that, upon absorbing visible light, transfers its energy to the naphthalene (B1677914) molecule, exciting it to a higher triplet state. rsc.orgnih.gov This excitation significantly lowers the kinetic barrier for the cycloaddition compared to thermal processes. nih.gov The methodology tolerates a wide range of functional groups and can be scaled up, demonstrating its broad potential. rsc.orgnih.gov
Table 2: Examples of Visible-Light-Mediated Dearomative [4+2] Cycloaddition
| Naphthalene Derivative | Styrene Derivative | Product Yield (%) | endo/exo Ratio |
|---|---|---|---|
| 2-Acetylnaphthalene | 1-Fluoro-4-vinylbenzene | 92 | 2.5:1 |
| 2-Carboxyalkylnaphthalene | Styrene | 80-85 | Moderate |
Data from visible-light energy-transfer catalysis studies. rsc.orgnih.gov
Scalability and Process Optimization in this compound Synthesis
The transition from laboratory-scale synthesis to larger-scale production necessitates careful consideration of reactor design, efficiency, and purification challenges.
Photoreactor Design and Efficiency Considerations
For photochemical reactions, such as the visible-light-catalyzed synthesis of this compound derivatives, the design of the photoreactor is critical for ensuring reproducibility, efficiency, and scalability. sigmaaldrich.comamazonaws.com Modern photoreactors often incorporate features like LED illumination at specific wavelengths (e.g., 365 nm, 450 nm), mechanical stirring, and temperature control to maintain consistent reaction conditions. sigmaaldrich.comnih.gov Efficient light distribution and heat dissipation are key design elements to prevent overheating and ensure uniform catalyst excitation. amazonaws.comnih.gov
The efficiency of a photocatalytic process is influenced by several factors, including the properties of the photocatalyst, light intensity, and reaction temperature. nih.govcatalysis.blog Strategies to enhance photocatalytic efficiency include:
Nanostructuring: Increasing the surface area of the photocatalyst to provide more active sites. nih.govcatalysis.blog
Doping: Introducing other elements into the catalyst to extend light absorption into the visible range. catalysis.blogacs.org
Co-catalysts: Using co-catalysts to improve electron-hole separation. catalysis.blog
The choice of light source is also crucial. High-power blue LEDs are often used to achieve high excited-state energies, while red light may be preferred for upscaling due to its deeper penetration depth. acs.org
Challenges in Purification and Stereochemical Drift Mitigation
The purification of synthetic products, especially in multi-step and continuous flow syntheses, presents significant challenges. beilstein-journals.orgbeilstein-journals.org Inline purification techniques are desirable for telescoped processes, but issues like solvent incompatibility, column fouling, and the removal of highly polar contaminants can arise. beilstein-journals.org In some cases, offline chromatography may be a more practical approach. beilstein-journals.org
In the synthesis of chiral molecules, a major challenge is the mitigation of stereochemical drift. nih.gov This phenomenon, where the enantiomeric or diastereomeric ratio of a product changes over time or during purification, can undermine the stereochemical integrity of the final product. nih.govnih.gov This can be particularly problematic in systems where stereoisomers can equilibrate. nih.gov For instance, in a two-axis chiral system, a kinetically controlled product distribution can spontaneously drift towards a different diastereomeric ratio as the system reaches thermodynamic equilibrium. nih.gov
To address these challenges, careful control of reaction conditions, rapid workup procedures, and the use of purification methods that minimize the potential for isomerization are essential. For chiral compounds, it is crucial to establish the absolute stereochemistry early in the development process and to monitor for any changes in stereoisomeric purity throughout the synthesis and purification stages. nih.gov
Continuous Flow Reactor Applications
The application of continuous flow reactors in the synthesis of dienes, including this compound and its derivatives, represents a significant advancement over traditional batch processing. This technology offers enhanced control over reaction parameters, improved safety profiles, and greater potential for scalability. The principles of continuous flow chemistry are particularly well-suited to reactions involving volatile substances and the management of reaction intermediates.
Continuous flow systems provide superior mass and heat transfer, which is crucial for maintaining optimal reaction conditions and minimizing the formation of byproducts. The enclosed nature of these systems also allows for operations at elevated temperatures and pressures, often leading to significantly reduced reaction times and increased throughput.
Research into the continuous flow synthesis of dienes has explored various reaction types, including Diels-Alder reactions and olefin metathesis. While specific studies focusing exclusively on the continuous flow synthesis of linear this compound are not extensively documented in publicly available literature, the well-established use of flow chemistry for analogous compounds and relevant synthetic methodologies provides a strong basis for its application.
For instance, the continuous flow synthesis of bicyclo[2.2.2]this compound derivatives has been demonstrated, showcasing the advantages of this technology. In such systems, residence times can be as short as 10–30 minutes, with a potential throughput of 1–5 kg per day. Furthermore, the use of immobilized catalysts in packed-bed reactors facilitates catalyst recycling, reducing waste and operational costs.
A plausible and efficient continuous flow approach for the synthesis of this compound would involve olefin metathesis. Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds and has been successfully adapted to continuous flow processes. uniqsis.commdpi.com This methodology could utilize a homogeneous catalyst in a green solvent, allowing for short reaction times and high conversion rates at elevated temperatures. uniqsis.com The integration of a soluble metal scavenger in a subsequent step within the flow system can effectively reduce catalyst contamination in the final product to parts-per-million levels.
The table below summarizes findings from research on continuous flow applications for the synthesis of various dienes and related compounds, illustrating the typical parameters and outcomes that could be expected for the synthesis of this compound.
| Product Type | Reaction Type | Reactor System | Key Findings |
| Bicyclo[2.2.2]this compound derivatives | Diels-Alder | Packed-bed with immobilized catalyst | Residence time: 10-30 min; Throughput: 1-5 kg/day ; Catalyst can be recycled. |
| Substituted Furans from 1,3-Dienes | Photooxidation followed by Dehydration | Telescoped photochemical and packed-bed reactors | Circumvents isolation of unstable endoperoxide intermediate; improves safety and yield. acs.org |
| Cyclic Olefins | Ring-Closing Metathesis | Homogeneous catalyst with in-line scavenger | Low residence time (e.g., 1.5 min); low catalyst loading; final product with <5 ppm ruthenium. |
| Norbornadienes | in situ Cracking and Diels-Alder | Tubular coiled stainless steel reactor | Scalable synthesis, producing 87g in 9 hours. researchgate.net |
These examples underscore the potential of continuous flow technology for the efficient and scalable production of this compound and its derivatives. The precise control over reaction conditions afforded by flow reactors would likely lead to higher selectivity and yield for the desired isomers of this compound.
Reaction Mechanisms and Reactivity Profiles of Octa 2,5 Diene Systems
Fundamental Reaction Types of Octa-2,5-diene
Bicyclo[2.2.2]this compound and its derivatives undergo a range of reactions typical of unsaturated hydrocarbons, often with unique stereochemical outcomes due to the molecule's rigid structure. These include additions to the double bonds, reduction to the saturated alkane, and various oxidation processes. smolecule.com
Electrophilic Additions to Diene Systems
The double bonds in bicyclo[2.2.2]this compound are susceptible to attack by electrophiles. smolecule.com Reactions such as halogenation proceed via the formation of cyclic intermediates. For instance, electrophilic bromination involves the formation of a bromonium cation intermediate. smolecule.com
Computational studies on the electrophilic addition of chlorine and bromine to bicyclo[2.2.2]this compound have been conducted to understand the stability of the intermediates. In the case of chlorine addition, the bridged exo-chloronium cation is found to be more stable than the endo isomer. researchgate.net Conversely, for bromine addition, the bridged endo-bromonium cation exhibits greater stability than its exo counterpart. researchgate.net The reaction often leads to rearranged products, which are predicted to form via the most stable cationic intermediates. researchgate.net
The addition of benzeneselenenyl chloride to derivatives like dimethyl bicyclo[2.2.2]this compound-2,3-dicarboxylate has also been studied, demonstrating that electrophilic attack occurs at the double bonds of the bicyclic system. cdnsciencepub.com The stereochemistry of the attack, whether from the exo (outer) or endo (inner) face, is a key aspect of these reactions, with studies showing that exo and endo molecular complexes can be nearly isoenergetic, though a degree of endo selectivity has been observed in some cases. researchgate.net
| Reagent | Intermediate | Relative Stability of Intermediates | Predicted Product Type |
| Chlorine (Cl₂) ** | Bridged chloronium cation | exo > endo | Rearranged addition products |
| Bromine (Br₂) ** | Bridged bromonium cation | endo > exo | Rearranged addition products |
Hydrogenation Reactions
The hydrogenation of bicyclo[2.2.2]this compound to its saturated analogue, bicyclo[2.2.2]octane, is a thermodynamically favorable process that releases significant strain energy. This reaction is typically carried out using hydrogen gas over a metal catalyst, such as platinum or palladium.
The enthalpy of hydrogenation provides crucial insight into the ring strain and reactivity of the diene. The parent bicyclo[2.2.2]this compound (C₈H₁₀) has a measured enthalpy of hydrogenation of −56.21 ± 0.10 kcal/mol when reduced to bicyclo[2.2.2]octane. This high exothermicity highlights the considerable strain within the diene's structure, which can be harnessed to drive chemical reactions. The hydrogenation of derivatives is also a key synthetic step; for example, bicyclo[2.2.2]this compound-2-carboxylic acid can be synthesized through the catalytic hydrogenation of a Diels-Alder adduct.
Kinetic and mechanistic studies of diene hydrogenation have been performed using transition metal complexes, such as those involving iridium. rsc.org These studies reveal that dienes like bicyclo[2.2.2]hepta-2,5-diene (norbornadiene), a related strained diene, coordinate to the metal center to form diene-dihydride intermediates before undergoing hydrogenation. rsc.org
| Compound | Product of Hydrogenation | Enthalpy of Hydrogenation (kcal/mol) |
| Bicyclo[2.2.2]this compound | Bicyclo[2.2.2]octane | -56.21 ± 0.10 |
Oxidation and Reduction Pathways
Bicyclo[2.2.2]this compound and its derivatives can be subjected to various oxidation and reduction conditions to introduce or modify functional groups.
Oxidation: The double bonds of the diene system can be oxidized to form ketones, alcohols, or carboxylic acids, depending on the oxidizing agent and reaction conditions. Common oxidizing agents used for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). For instance, oxidation of a bicyclo[2.2.2]octa-2,5-dien-2-ol precursor with a Jones reagent (CrO₃/H₂SO₄) can yield the corresponding carboxylic acid. Another example involves the oxidation of benzene (B151609) oxide/oxepin systems with dimethyldioxirane (B1199080) (DMDO), which can produce bicyclic oxides like 4,8-dioxabicyclo[5.1.0]this compound as a byproduct. nih.gov
Reduction: Reduction reactions typically target functional groups on derivatives of the diene. For example, a carboxylic acid group on the bicyclic framework can be reduced to an alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The di-iridium complex [{Ir(CO)₂(µ-RNNNR)}₂] (where R = p-tolyl), derived from a reaction starting with a cyclooctadiene iridium complex, undergoes reversible one-electron oxidation. rsc.org Its paramagnetic salt can, in turn, undergo a reversible one-electron reduction. rsc.org
Substitution Reactions on Aromatic Moieties of Derivatives
Derivatives of bicyclo[2.2.2]this compound that incorporate aromatic rings, such as (1R,4R)-2,5-Diphenylbicyclo[2.2.2]this compound, can undergo substitution reactions on these phenyl groups. researchgate.net This allows for the introduction of various functional groups onto the aromatic moieties, further diversifying the chemical properties of the molecule.
Research has shown that bicyclo[2.2.2]this compound derivatives can react with aromatic compounds like benzene and naphthalene (B1677914) in the presence of a palladium acetate (B1210297) (Pd(OAc)₂) catalyst to yield ortho-disubstituted aromatic products. researchgate.net To improve yields and regioselectivity, iodoarenes can be used as reagents in these palladium-catalyzed reactions. researchgate.net The strategy of Electrophilic Aromatic Substitution (EAS) has also been employed to synthesize derivatives, such as coupling geraniol (B1671447) with hydroquinone (B1673460) using BF₃∙Et₂O as a catalyst to form a geranylhydroquinone derivative. scielo.br
Pericyclic Reactions Involving this compound
The rigid, boat-like conformation of the six-membered rings in bicyclo[2.2.2]this compound makes it an ideal substrate for studying pericyclic reactions, particularly cycloadditions.
Detailed Mechanisms of Diels-Alder Cycloadditions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. chim.it While bicyclo[2.2.2]this compound itself has its double bonds held in a conformation unsuitable for it to act as a diene in a typical Diels-Alder reaction, it and its derivatives are excellent dienophiles due to their strained π-bonds. smolecule.com
Conversely, the bicyclo[2.2.2]this compound framework is often synthesized via a Diels-Alder reaction. A classic example is the reaction between 1,3-cyclohexadiene (B119728) (the diene) and a suitable dienophile, such as acrylic acid or dimethyl acetylenedicarboxylate, to form the bicyclic system. acgpubs.org
The mechanism is a concerted process where the 4π electrons of the diene and the 2π electrons of the dienophile reorganize through a single cyclic transition state to form a new six-membered ring. chim.it The reaction of 1,3-cyclohexadiene with dimethyl 7-oxo-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate serves as an interesting case. acgpubs.org In this reaction, a thermally unstable intermediate is formed, which can then undergo a retro-Diels-Alder reaction to yield a bicyclo[2.2.2]this compound derivative. acgpubs.org The efficiency of these reactions can be influenced by various factors.
| Diene | Dienophile | Conditions | Product Type |
| 1,3-Cyclohexadiene | Dimethyl 7-oxo-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | CHCl₃, Room Temp | Retro-Diels-Alder product |
| 1,3-Cyclohexadiene | Dimethyl 7-oxo-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | High Pressure, Water | Diels-Alder addition product |
The use of Lewis acid catalysts can influence the rate and selectivity of Diels-Alder reactions. acgpubs.org Furthermore, transition metal-catalyzed [4+2+2] cycloadditions involving bicyclo[2.2.2]this compound and 1,3-butadienes have been shown to proceed in high yields using cobalt-based catalytic systems. acs.org
Homo-Diels-Alder Reactions
The homo-Diels-Alder reaction, a [2π+2π+2π] cycloaddition, provides a pathway to complex polycyclic structures from non-conjugated dienes like those in bicyclic this compound systems. Bicyclo[2.2.2]this compound participates in these reactions, though its reactivity is influenced by the dienophile and reaction conditions.
Research has shown that N-substituted 1,2,4-triazoline-3,5-diones (TADs) react with bicyclo[2.2.2]this compound to yield the corresponding homo-Diels-Alder adducts. mdpi.com For instance, the reaction of N-phenyl-1,2,4-triazoline-3,5-dione (PhTAD) with bicyclo[2.2.2]this compound is known to produce the expected adduct. mdpi.com However, the reactivity is sensitive to substituents on the diene. While reactions with unsubstituted dienes proceed readily, the introduction of electron-withdrawing groups can significantly alter the reaction rate. mdpi.com A study using N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) found that while substitution with two carbomethoxy groups still allowed for the formation of the homo-Diels-Alder adduct, the reaction was considerably slower. mdpi.com The attachment of two cyano (CN) groups to the diene system completely inhibited reactivity under the tested conditions. mdpi.com
Catalytic systems have also been developed to facilitate these cycloadditions. Cobalt-catalyzed [4+2+2] cycloadditions of bicyclo[2.2.2]octadiene have been reported, representing the first examples of such reactions with this homoconjugated diene. researchgate.net Similarly, a platinum-based catalytic system (PtCl2) has been used to promote the opening of the cyclopropane (B1198618) ring in [4+2+2] homo-Diels-Alder cycloadducts, which are formed from the reaction of norbornadienes (a related bicyclic diene) and 1,3-butadiene. researchgate.net This two-step sequence involving a cobalt-mediated homo-Diels-Alder reaction followed by PtCl2-promoted isomerization provides an efficient route to bicyclo[5.3.0]decanes. researchgate.net
Table 1: Effect of Substituents on Homo-Diels-Alder Reactivity of Bicyclo[2.2.2]this compound with MeTAD
| Diene System | Substituent | Reactivity | Product |
|---|---|---|---|
| Bicyclo[2.2.2]this compound | Unsubstituted | Readily reacts | Homo-Diels-Alder adduct |
| Bicyclo[2.2.2]this compound | Two carbomethoxy groups | Slower reaction rate | Homo-Diels-Alder adduct |
| Bicyclo[2.2.2]this compound | Two cyano groups | Reactivity inhibited | No product observed |
Data sourced from a study on the reactivity of MeTAD with disubstituted bicycloalkadienes. mdpi.com
Cope Rearrangement in Bicyclic Diene Systems
The Cope rearrangement is a thermal mdpi.commdpi.com-sigmatropic isomerization of 1,5-dienes. jk-sci.com In certain bicyclic systems, this rearrangement can be exceptionally rapid and even degenerate, meaning the product is structurally identical to the reactant. A prime example is the structurally degenerate Cope rearrangement of bicyclo[5.1.0]this compound. jk-sci.comresearchgate.netjkchemical.com
Density functional theory (DFT) studies at the B3LYP/6–31+G* level have investigated this process in detail. researchgate.netsemanticscholar.org The rearrangement of bicyclo[5.1.0]this compound proceeds through a concerted mechanism involving a synchronous, chair-like transition state. jk-sci.comresearchgate.netsemanticscholar.org A key finding is the remarkably low free activation energy (ΔG‡) of 14.46 kcal mol⁻¹ for this rearrangement, which allows it to occur readily at room temperature. researchgate.netsemanticscholar.org
The influence of heteroatoms within the bicyclic framework on the rearrangement has also been explored. researchgate.netsemanticscholar.org The introduction of heteroatoms can significantly increase the activation barrier or alter the thermodynamics of the reaction. For example, the analogous rearrangement in 4,8-dioxabicyclo[5.1.0]this compound is much slower, with a calculated ΔG‡ of 23.85 kcal mol⁻¹. researchgate.netsemanticscholar.org In the cases of 4,8-diaza- and 4,8-diphospha-bicyclo[5.1.0]octa-2,5-dienes, the Cope rearrangement does not occur under similar conditions. researchgate.netsemanticscholar.org This highlights the specific electronic and structural properties of the all-carbon bicyclo[5.1.0]this compound that facilitate its rapid, degenerate Cope rearrangement. researchgate.net
Table 2: Calculated Free Activation Energies for Cope Rearrangement in Bicyclic Systems
| Compound | Free Activation Energy (ΔG‡) | Expected Reactivity at Room Temp. |
|---|---|---|
| Bicyclo[5.1.0]this compound | 14.46 kcal mol⁻¹ | Degenerate rearrangement occurs |
| 4,8-Dioxabicyclo[5.1.0]this compound | 23.85 kcal mol⁻¹ | Much slower rearrangement |
| 4,8-Diazabicyclo[5.1.0]this compound | Not specified | No rearrangement occurs |
| 4,8-Diphosphabicyclo[5.1.0]this compound | Not specified | No rearrangement occurs |
Data from DFT studies at the B3LYP/6–31+G level.* researchgate.netsemanticscholar.org
Photoinduced Transformations and Radical Chemistry
Radical Cation Photoisomerization and Thermal Retrogression
The study of radical cations derived from bicyclic dienes reveals fascinating isomerization and retrogression pathways. A key example is the radical cation chemistry of the valence isomer pair bicyclo[2.2.2]this compound and tetracyclo[4.2.0.0²,⁸.0⁵,⁷]octane. acs.org
Upon photoexcitation in the presence of a photosensitizer, the radical cation of bicyclo[2.2.2]this compound undergoes isomerization to form the radical cation of tetracyclo[4.2.0.0²,⁸.0⁵,⁷]octane. acs.orgacs.org This process is analogous to the well-known photoisomerization of norbornadiene to quadricyclane (B1213432), but in the radical cation domain. acs.org
Conversely, the tetracyclo[4.2.0.0²,⁸.0⁵,⁷]octane radical cation is thermally unstable and undergoes a facile retrogression back to the bicyclo[2.2.2]this compound radical cation. acs.org This reverse reaction has commanded significant attention in the radical cation chemistry of these isomers. acs.org The investigation of these transformations provides insight into the behavior of highly strained radical cation intermediates. acs.org The reactivity of these (CH)₈ radical cations can be contrasted with other isomers, such as the anti-dimer of cyclobutadiene (B73232) (tricyclo[4.2.0.0²,⁵]octa-3,7-diene), whose radical cation decays into the radical cations of cyclooctatetraene (B1213319) (COT) and bicyclo[4.2.0]octa-2,4,7-triene (BOT). cmu.edu
Molecular Photoswitching and Energy Storage Mechanisms
Bicyclo[2.2.2]this compound (BOD) and its derivatives are promising candidates for molecular solar thermal (MOST) energy storage systems. diva-portal.orgrsc.orgresearchgate.net These systems operate on the principle of a reversible photoinduced transformation where a low-energy isomer is converted to a stable, high-energy isomer upon irradiation, effectively storing solar energy as chemical energy. rsc.orgfrontiersin.org
Upon irradiation with light, BOD undergoes a [2π+2π] cycloaddition to form its high-energy valence isomer, tetracyclooctane (TCO). rsc.orgresearchgate.net This stored energy can be released on demand as heat through the thermal activation of the reverse reaction, converting TCO back to BOD. diva-portal.orgrsc.org
A significant challenge in developing BOD-based MOST systems is the typically short half-life of the TCO isomer. rsc.orgresearchgate.net Furthermore, the BOD system can degrade at higher temperatures via a retro-Diels-Alder reaction, which also complicates synthetic efforts. rsc.orgresearchgate.net To overcome these issues, research has focused on molecular design and the synthesis of substituted BODs. A successful strategy involves a two-step approach: a Diels-Alder reaction to form the bicyclic core, followed by a Suzuki cross-coupling reaction to introduce various donor-acceptor substituents. rsc.orgresearchgate.net This method has enabled the synthesis of a series of new BOD compounds with tailored properties, including redshifted optical absorption. rsc.orgresearchgate.net
Computational studies using Density Functional Theory (DFT) have been employed to predict and understand the effects of different functional groups on the system's performance. diva-portal.orgresearchgate.net These studies have calculated storage energies for BOD/TCO systems to be in the range of 143-153 kJ mol⁻¹ (0.47-0.51 MJ kg⁻¹), which is up to 76% higher than the corresponding norbornadiene/quadricyclane system. researchgate.net Experimental work has demonstrated that engineered BOD derivatives can be cycled between their low and high-energy states hundreds of times with minimal degradation. For example, one derivative was successfully cycled 645 times with only 0.01% degradation. rsc.orgresearchgate.net Molecular design has also successfully extended the half-life of the TCO isomer from seconds to minutes. researchgate.net
Table 3: Properties of Bicyclo[2.2.2]this compound (BOD) for MOST Applications
| Property | Value / Description | Reference |
|---|---|---|
| Photoisomerization | BOD + hν → Tetracyclooctane (TCO) | rsc.orgresearchgate.net |
| Energy Release | TCO → BOD + heat | diva-portal.org |
| Calculated Storage Energy | 143-153 kJ mol⁻¹ (0.47-0.51 MJ kg⁻¹) | researchgate.net |
| Cycling Stability | 645 cycles with 0.01% degradation (for derivative 22 ) | rsc.orgresearchgate.net |
| Engineered Half-life | Tunable from seconds to minutes | researchgate.net |
Data from combined computational and experimental studies on substituted BOD systems.
Octa 2,5 Diene As a Chiral Ligand in Asymmetric Catalysis
Design Principles of Chiral Bicyclic Octa-2,5-diene Ligands
The efficacy of bicyclo[2.2.2]this compound ligands stems from their well-defined and tunable three-dimensional structures. The design focuses on creating a rigid framework that, when coordinated to a metal center, generates a specific chiral environment to effectively discriminate between the two faces of a prochiral substrate.
The stereochemical control exerted by bicyclic this compound ligands is a direct result of their inherent structural rigidity and the strategic placement of substituents. The bicyclo[2.2.2]octane core provides a conformationally constrained V-shaped or "wedge" structure. sigmaaldrich.comsigmaaldrich.com This rigidity ensures that the chiral information embedded in the ligand is effectively transmitted to the catalytic center during the reaction.
The substituents at the 2- and 5-positions of the diene are crucial for creating a well-defined chiral pocket around the coordinated metal. nih.gov These groups control the steric environment, guiding the incoming substrate to approach the metal from a specific direction, which is the basis for enantioselection. organic-chemistry.orgorganic-chemistry.org For example, bulky substituents like phenyl or benzyl (B1604629) groups enhance enantiodiscrimination by creating significant steric hindrance. organic-chemistry.orgbu.edu The two cis-fused cyclopentadiene (B3395910) rings in related bicyclo[3.3.0]octadiene ligands also generate a wedge-shaped chiral environment that provides excellent enantiocontrol when coordinated to a rhodium metal center. sigmaaldrich.comsigmaaldrich.com The twisted olefin geometry of some diene frameworks represents a complementary extreme to the parallel olefins found in ligands like norbornadiene, further expanding the structural diversity and potential for stereocontrol. nih.gov
Chiral bicyclic diene ligands are generally classified into two main architectural types based on their symmetry elements: C2-symmetric and C1-symmetric.
C2-Symmetric Ligands: These ligands possess a C2 axis of rotation, meaning the molecule can be rotated by 180 degrees to yield an identical structure. In the context of bicyclo[2.2.2]this compound (bod), this is achieved by placing identical chiral substituents at the 2- and 5-positions, such as in (1R,4R)-2,5-diphenylbicyclo[2.2.2]this compound (Ph-bod). organic-chemistry.orgnih.govbu.edu This symmetry reduces the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher and more predictable enantioselectivities. bu.edu The synthesis of C2-symmetric bod ligands is often straightforward, starting from a key bicyclo[2.2.2]octane-2,5-dione intermediate. nih.govbu.edu These ligands have demonstrated exceptional performance in rhodium-catalyzed asymmetric arylations and 1,4-additions. nih.govbu.edu
C1-Symmetric Ligands: These ligands lack any symmetry elements, meaning they have no axis of rotation or plane of symmetry. This asymmetry can arise from having different substituents on the diene skeleton or a single substituent on an otherwise symmetric backbone. rsc.orgrsc.org An example is a bicyclo[2.2.2]this compound ligand bearing a ferrocenyl group and a phenyl group. rsc.org While sometimes considered more complex, C1-symmetric ligands offer a broader range of structural diversity, which can be crucial for optimizing catalysis for specific reactions where C2-symmetric ligands may be less effective. acs.org For instance, monosubstituted C1-symmetric dicyclopentadienes have been successfully developed for the rhodium-catalyzed asymmetric arylation of N-tosylarylimines. acs.orgorganic-chemistry.org The synthesis of these ligands can be achieved through methods like lipase-catalyzed resolution. acs.orgorganic-chemistry.org
Applications in Transition-Metal-Catalyzed Asymmetric Reactions
Chiral bicyclo[2.2.2]this compound ligands have found significant use in asymmetric catalysis, particularly in reactions catalyzed by rhodium. escholarship.org The rhodium-diene complex is highly effective in forming new carbon-carbon bonds with excellent control of stereochemistry.
Rhodium complexes coordinated with chiral bicyclic diene ligands catalyze a range of asymmetric transformations, including conjugate additions and arylations, to produce highly enantioenriched products. sigmaaldrich.comacs.org
The rhodium-catalyzed asymmetric 1,4-addition, or conjugate addition, of organoboronic acids to α,β-unsaturated ketones is a cornerstone application for chiral diene ligands. sigmaaldrich.com This reaction is a powerful method for constructing chiral β-substituted carbonyl compounds. acs.org Rhodium complexes coordinated with C2-symmetric ligands like (S,S)-2,5-dibenzylbicyclo[2.2.2]this compound (Bn-bod*) have shown remarkable catalytic activity and enantioselectivity. organic-chemistry.org Using phenylboroxine, which can be purer than phenylboronic acid, yields can be improved as impurities that deactivate the catalyst are removed. organic-chemistry.org High enantioselectivity (up to 99% ee) and high catalytic activity have been observed in additions to both cyclic and linear substrates. nih.gov Ligands with a bicyclo[2.2.2]octadiene framework substituted with a tertiary alcohol have also proven highly effective. organic-chemistry.org
| Ligand | Substrate | Arylating Agent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| (R,R)-Ph-bod | Cyclohex-2-en-1-one | Phenylboronic acid | 98 | 98 | rsc.org |
| (R,R)-Fc,Ph-bod | Cyclohex-2-en-1-one | Phenylboronic acid | 99 | 98 | rsc.org |
| (S,S)-Bn-bod | Cyclohex-2-en-1-one | Phenylboroxine | >99 | 98 | organic-chemistry.org |
| (R,R)-Ph-bod* | (E)-methyl 2-cyano-3-phenylpropenoate | Phenylboronic acid | 99 | 98 | capes.gov.br |
| Tertiary alcohol-substituted diene (ligand 9) | Cyclohex-2-en-1-one | Phenylboronic acid | 99 | 99 | organic-chemistry.org |
The synthesis of enantioenriched diarylmethylamines, which are important structures in biologically active compounds, can be achieved through the rhodium-catalyzed asymmetric arylation of imines. organic-chemistry.orgbu.edu Chiral diene ligands have proven superior to traditional chiral phosphine (B1218219) ligands in both enantioselectivity and catalytic activity for this transformation. organic-chemistry.orgbu.edu Specifically, the C2-symmetric ligand (1R,4R)-2,5-diphenylbicyclo[2.2.2]this compound (Ph-bod*) has enabled the synthesis of diarylmethylamines with exceptionally high enantioselectivity (95-99% ee). organic-chemistry.orgbu.edu The reaction proceeds smoothly using arylboroxines as the arylating agent. organic-chemistry.org The high level of enantioselectivity is attributed to the steric influence of the phenyl groups on the diene ligand. organic-chemistry.org Additionally, C1-symmetric dicyclopentadiene-based ligands have been developed and successfully applied to this reaction, achieving excellent yields (98–99%) and high enantioselectivities (90–96%). acs.orgorganic-chemistry.org
| Ligand | Imine Substrate | Arylating Agent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| (R,R)-Ph-bod | N-(4-chlorobenzylidene)-4-methylbenzenesulfonamide | Phenylboroxine | 99 | 98 | organic-chemistry.orgbu.edu |
| (R,R)-Ph-bod | N-(4-methoxybenzylidene)-4-methylbenzenesulfonamide | Phenylboroxine | 99 | 99 | organic-chemistry.orgbu.edu |
| (R,R)-Ph-bod* | N-(naphthalen-2-ylmethylene)-4-methylbenzenesulfonamide | Phenylboroxine | 98 | 95 | organic-chemistry.orgbu.edu |
| C1-Symmetric Phenyl-DCP | N-benzylidene-4-methylbenzenesulfonamide | Phenylboronic acid | 99 | 95 | organic-chemistry.org |
| C1-Symmetric Phenyl-DCP | N-(4-methoxybenzylidene)-4-methylbenzenesulfonamide | Phenylboronic acid | 99 | 96 | acs.orgorganic-chemistry.org |
Iridium-Catalyzed Asymmetric Transformations
Chiral diene ligands derived from the bicyclo[2.2.2]this compound framework have been successfully employed in a range of iridium-catalyzed asymmetric transformations. These reactions leverage the unique steric and electronic properties of the diene ligand to induce high levels of enantioselectivity in the products.
An early example highlighted the utility of C1-symmetric bicyclo[2.2.2]octadienes in the iridium-catalyzed kinetic resolution of allyl carbonates, demonstrating the potential of this ligand class. bu.edu More recent research has expanded the scope to other significant transformations. For instance, an iridium(I) complex was identified as a highly effective catalyst for the intramolecular cyclopropanation of α-carbonyl sulfoxonium ylides, which serve as safer alternatives to diazo compounds. liverpool.ac.uk In these reactions, the C2-symmetric (1R,4R)-2,5-diphenylbicyclo[2.2.2]this compound (Ph-bod) ligand proved optimal, affording high yields and excellent enantioselectivity. liverpool.ac.uk
The choice of reaction temperature was found to be a critical parameter for optimizing enantiomeric excess (ee). For the intramolecular cyclopropanation, lowering the temperature from 40 °C to room temperature significantly improved the enantioselectivity from 78% ee to 90% ee. liverpool.ac.uk
Beyond cyclopropanation, iridium complexes with diene ligands are efficient precursors for other reactions. The complex [Ir(Phdbcot)(H2NCH2CH2NH2)]+OTf- serves as a highly efficient catalyst precursor, demonstrating activity several orders of magnitude higher than its rhodium analogue. chinesechemsoc.org Furthermore, iridium catalysts coordinated with chiral diene ligands have been used in the asymmetric 1,6-addition of arylboroxines to δ-aryl-α,β,γ,δ-unsaturated ketones, producing δ-diaryl ketones in high yields and with very high enantioselectivity. chinesechemsoc.org Mechanistic investigations into the protonation of iridium-coordinated bicyclo[2.2.2]this compound have shown that, unlike rhodium or cobalt analogues which form unstable intermediates, the iridium complexes can form stable, isolable terminal hydrides at room temperature. researchgate.net
Table 1: Iridium-Catalyzed Intramolecular Cyclopropanation using (1R,4R)-2,5-diphenylbicyclo[2.2.2]this compound (L5)
| Entry | Temperature (°C) | Time (Addition/Total) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| 1 | 40 | 2 h / 14 h | 80 | 78 | liverpool.ac.uk |
| 2 | 24 | 2 h / 12 h | 89 | 90 | liverpool.ac.uk |
| 3 | 0 | 2 h / 4 days | 32 | 91 | liverpool.ac.uk |
Nickel-Catalyzed Asymmetric Reactions
The application of chiral dienes as ligands in nickel-catalyzed asymmetric reactions is less documented compared to their extensive use with rhodium and iridium. Research in nickel-catalyzed asymmetric functionalization of 1,3-dienes often features other classes of chiral ligands, such as phosphines. chinesechemsoc.orgdicp.ac.cnresearchgate.net For example, nickel-catalyzed enantioselective 1,4-hydroamination of 1,3-dienes has been achieved using a chiral diphosphine (SKP) ligand, yielding α-substituted chiral allylamines with excellent regioselectivity and enantioselectivity. dicp.ac.cn In these studies, the choice of ligand was crucial for both reactivity and enantiocontrol, with various N,N-bidentate and P,N-bidentate ligands showing poor to moderate results. dicp.ac.cn
Similarly, the nickel-catalyzed enantioselective hydroarylation of 1,3-dienes with arylboronic acids has been developed using chiral spiro aminophosphine (B1255530) ligands. chinesechemsoc.org These methods provide efficient access to valuable chiral building blocks like 1,1-diarylalkanes. chinesechemsoc.org Another significant nickel-catalyzed transformation is the reductive coupling of aldehydes with electron-deficient 1,3-dienes. researchgate.net In contrast to established pathways, the use of a VAPOL-derived phosphoramidite (B1245037) ligand with a nickel precatalyst reverses the regioselectivity, allowing C-C bond formation at the distal alkene site with high levels of chemo-, diastereo-, and enantioselectivity. researchgate.net While these examples underscore the importance of nickel in diene functionalization, they highlight that chiral phosphine and phosphoramidite ligands are currently the state-of-the-art for achieving high enantioselectivity in these specific reactions.
Ligand Structure-Activity Relationships and Enantioselectivity Enhancement
The enantioselectivity and catalytic activity of metal complexes bearing bicyclo[2.2.2]this compound ligands are profoundly influenced by the ligand's structural features. Strategic modifications to the substituents and coordination environment are key to enhancing catalytic performance.
Influence of Substituents on Catalytic Performance (e.g., Phenyl, Ferrocenyl Groups)
The nature of the substituents on the diene's bicyclic skeleton is a critical determinant of the catalyst's effectiveness. The introduction of bulky and electronically distinct groups like phenyl (Ph) and ferrocenyl (Fc) has been a successful strategy for improving enantioselectivity.
The C2-symmetric (1R,4R)-2,5-diphenylbicyclo[2.2.2]this compound, often abbreviated as (R,R)-Ph-bod, is a highly stable compound and is recognized as one of the most effective chiral diene ligands, particularly in rhodium-catalyzed asymmetric arylations. bu.eduresearchgate.net For instance, in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines, the Ph-bod ligand achieves high enantioselectivities (95-99% ee), outperforming many chiral phosphorus ligands. bu.eduorganic-chemistry.org The benzyl-substituted analogue, (R,R)-Bn-bod*, also provides high yields but with slightly lower enantioselectivity. bu.edu
To further enhance performance, researchers have synthesized dienes with different substituents. A notable example is the C1-symmetric diene, (R,R)-Fc,Ph-bod, which incorporates both a ferrocenyl and a phenyl group on the bicyclo[2.2.2]this compound skeleton. researchgate.netrsc.org When this ligand was used in the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones, it generally exhibited higher enantioselectivity than the C2-symmetric (R,R)-Ph-bod. researchgate.netrsc.org This enhancement is attributed to the unique steric and electronic properties of the ferrocenyl group. researchgate.net
Table 2: Comparison of Phenyl vs. Ferrocenyl-Phenyl Substituted Bicyclo[2.2.2]this compound Ligands in Rh-Catalyzed 1,4-Addition to 2-Cyclohexenone
| Arylboronic Acid (Ar) | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| PhB(OH)₂ | (R,R)-Ph-bod | 98 | 98 | researchgate.net |
| (R,R)-Fc,Ph-bod | 99 | 99 | researchgate.net | |
| 4-MeOC₆H₄B(OH)₂ | (R,R)-Ph-bod | 98 | 99 | researchgate.net |
| (R,R)-Fc,Ph-bod | 99 | >99 | researchgate.net | |
| 4-CF₃C₆H₄B(OH)₂ | (R,R)-Ph-bod | 98 | 97 | researchgate.net |
| (R,R)-Fc,Ph-bod | 99 | 99 | researchgate.net |
Optimization of Coordination Geometry and Substrate Approach
The rigid bicyclic structure of this compound ligands is fundamental to their success in asymmetric catalysis. This framework enforces a specific and predictable coordination geometry upon binding to a metal center. This constrained geometry plays a crucial role in stereodifferentiation by directing the approach of the substrate to the catalyst's active site.
The substituents on the diene ligand, such as phenyl groups, create significant steric hindrance. This sterically demanding environment blocks unfavorable transition states and dictates the facial selectivity of the substrate's approach. organic-chemistry.org The high enantioselectivity observed with ligands like Ph-bod* is attributed to the steric repulsion from the phenyl groups, which favors one specific coordination pathway for the substrate. organic-chemistry.org Computational studies have supported this, showing that enantioselectivity arises from a cooperative effect between the "crossed" coordination of the diene's C=C bonds to the metal and the steric repulsion between the ligand's substituents and the incoming substrate.
Kinetic and Mechanistic Studies of Metal-Diene Complex Formation
Understanding the kinetics and mechanism of how metal-diene complexes form and react is vital for catalyst design and optimization. Studies on Group 9 metals (Co, Rh, Ir) have provided significant insights into these processes.
NMR studies have revealed that rhodium complexes of bicyclo[2.2.2]this compound are both thermodynamically stable and kinetically labile. researchgate.net The rate of diene exchange for this complex is thousands of times faster than for other dienes, a lability attributed to strong π-backbonding that favors a five-coordinate intermediate, facilitating the exchange. researchgate.net
Investigations into the protonation of these metal-diene complexes have uncovered distinct mechanistic pathways depending on the metal. For cobalt and rhodium complexes with bicyclo[2.2.2]this compound, protonation leads to unstable M-H-C agostic structures at low temperatures (-80°C), which decompose upon warming. researchgate.netacs.org In contrast, the analogous iridium complexes form stable terminal hydrides that can be isolated at room temperature. researchgate.netacs.org Thermolysis of the protonated iridium-bcod complex, [IrH(η⁵-C5Me5)(η⁴-2,5-bcod)]⁺PF6⁻, did not result in isomerization or C-C bond activation, highlighting its relative stability compared to the norbornadiene analogue. researchgate.net These mechanistic differences underscore the unique reactivity imparted by the iridium center in this ligand environment.
Polymerization Chemistry of Octa 2,5 Diene and Its Derivatives
Monomer Reactivity in Polymerization Processes
Direct Polymerization and Copolymerization Studies
Octa-2,5-diene can be utilized as a monomer in both direct polymerization and copolymerization reactions. smolecule.com In copolymerization, it can be combined with other monomers to create polymers with tailored properties. For instance, alternating copolymers of butadiene and acrylonitrile (B1666552) have been synthesized, which exhibit superior toughness, elasticity, and oil resistance compared to conventional nitrile rubber. kyoto-u.ac.jp The copolymerization of ethylene (B1197577) with non-conjugated dienes like 1,7-octadiene (B165261) has also been explored using metallocene catalysts. researchgate.net The resulting copolymers can have significant diene incorporation without extensive crosslinking, depending on the polymerization conditions. researchgate.net
Derivatives of this compound, such as amphiphilic octadiene derivatives, have been studied in monolayers and Langmuir-Blodgett multilayers. These derivatives can undergo photopolymerization, initially forming soluble polymers upon irradiation with long-wavelength UV light. d-nb.info
Ring-Opening Metathesis Polymerization (ROMP) Mechanisms
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing cyclic olefins like this compound and its derivatives. beilstein-journals.org This chain-growth polymerization process utilizes metathesis catalysts to generate polymers from these cyclic monomers. beilstein-journals.org The mechanism of ROMP for certain functionalized monomers has been investigated, with studies indicating that the rate-determining step can be the formation of the metallacyclobutane ring. researchgate.net
A notable application of ROMP is in the synthesis of polymers with unique electronic properties. For example, the ROMP of a disilanyl (B1231035) analog of 1,5-cyclooctadiene (B75094), (E,E)-1,1,2,2,5,5,6,6-octamethyl-1,2,5,6-tetrasilacycloocta-3,7-diene, using tungsten or molybdenum alkylidene catalysts, produces soluble polymers with hybrid σ−π conjugation. uh.edu The molecular weights of these polymers can be substantial, though controlling them by varying the monomer-to-catalyst ratio can be challenging. uh.edu
Derivatives of bicyclo[2.2.2]this compound, such as 1-phenyl-7,8-disilabicyclo[2.2.2]this compound, also undergo anionic ring-opening polymerization to produce polysilanes. acs.orgacs.org This process can proceed in a living manner, yielding highly monodispersed polysilanes. acs.org
Polymer Structure and Formation in this compound Systems
Formation of Soluble and Insoluble Polymer Products
The solubility of polymers derived from this compound systems is highly dependent on the polymerization conditions and the monomer structure. In the photopolymerization of amphiphilic octadiene derivatives, initial irradiation with long-wavelength UV light leads to the formation of soluble polymers. d-nb.info However, further irradiation with short-wavelength UV light can render these polymers insoluble. d-nb.info
In the context of ROMP, the synthesis of (E,E)-1,1,2,2,5,5,6,6-octamethyl-1,2,5,6-tetrasilacycloocta-3,7-diene has been shown to yield polymers that are readily soluble in solvents like benzene (B151609), methylene (B1212753) chloride, THF, and toluene (B28343), but insoluble in DMF and DMSO. uh.edu Similarly, the alternating copolymerization of butadiene and acrylonitrile can produce a soluble copolymer when specific transition metal compounds like VOCl3 and VO(acac)2 are used as catalysts; otherwise, an insoluble powdery polymer is formed. kyoto-u.ac.jp
| Polymerization System | Conditions | Polymer Solubility |
| Amphiphilic octadiene derivatives | Long-wavelength UV irradiation | Soluble d-nb.info |
| Amphiphilic octadiene derivatives | Additional short-wavelength UV irradiation | Insoluble d-nb.info |
| (E,E)-1,1,2,2,5,5,6,6-octamethyl-1,2,5,6-tetrasilacycloocta-3,7-diene (ROMP) | Mo-based catalyst | Soluble in benzene, methylene chloride, THF, toluene uh.edu |
| Butadiene and acrylonitrile | VOCl3 and VO(acac)2 catalysts | Soluble kyoto-u.ac.jp |
| Butadiene and acrylonitrile | Other catalysts | Insoluble kyoto-u.ac.jp |
Cross-linking Phenomena
Cross-linking is a significant phenomenon in the polymerization of dienes, including this compound, which can transform viscous polymer masses into three-dimensional elastic networks. nih.gov Dienes have double bonds in their backbone chains that can be cross-linked, often through vulcanization with sulfur. pslc.ws
In the photopolymerization of amphiphilic octadiene derivatives, prolonged irradiation with short-wavelength UV light is presumed to produce cross-linked polymers, leading to their insolubility. d-nb.info Similarly, in the copolymerization of ethylene with non-conjugated dienes like 1,7-octadiene, polymerization conditions have a dramatic effect on the degree of crosslinking. researchgate.net At lower temperatures (20 to 65°C), the copolymers are almost entirely cross-linked, while at higher temperatures (80°C), the degree of cross-linking is significantly lower. researchgate.net The structure of the diene also plays a role, with monomers like 7-methyl-1,6-octadiene (B1581185) resulting in less cross-linking compared to 1,7-octadiene under similar conditions. researchgate.net
Hybrid σ−π Conjugated Polymer Synthesis
A key area of research in the polymerization of this compound derivatives is the synthesis of hybrid σ−π conjugated polymers. These materials combine the electronic properties of polyacetylenes (π-network) with the stability and solubility of polyorganosilanes (σ-network). uh.edu
One approach involves the ROMP of a disilanyl analog of 1,5-cyclooctadiene, specifically (E,E)-1,1,2,2,5,5,6,6-octamethyl-1,2,5,6-tetrasilacycloocta-3,7-diene. uh.edu This method yields soluble polymers with a delocalized σ−π network along the backbone. uh.edu Another catalyst-free method for creating σ-π conjugated organosilicon polymers involves the regiospecific [2+2] cycloaddition of C≡C triple bonds to Si=Si double bonds. nih.gov This reaction has been used to prepare air-stable ethynyl-terminated extended monomers from 1,4-bis(ethynyl)benzene and a para-phenylene bridged tetrasiladiene. nih.gov The resulting polymer exhibits significant σ-π conjugation. nih.gov
| Monomer | Polymerization Method | Key Feature of Resulting Polymer |
| (E,E)-1,1,2,2,5,5,6,6-octamethyl-1,2,5,6-tetrasilacycloocta-3,7-diene | ROMP | Soluble, hybrid σ−π conjugation uh.edu |
| 1,4-bis(ethynyl)benzene and para-phenylene bridged tetrasiladiene | [2+2] Cycloaddition | Air-stable, pronounced σ-π conjugation nih.gov |
Controlled Polymerization and Functional Polymer Development
The controlled polymerization of diene monomers is a cornerstone of modern polymer chemistry, enabling the synthesis of materials with precisely defined architectures, molecular weights, and functionalities. While research directly focused on this compound is limited, extensive studies on its structural isomer, cis,cis-1,5-cyclooctadiene (COD), provide significant insights into the potential for controlled polymerization and the development of functional polymers. The primary methods for achieving this control are Ring-Opening Metathesis Polymerization (ROMP) for cyclic dienes like COD and Acyclic Diene Metathesis (ADMET) polymerization for linear dienes.
Ring-Opening Metathesis Polymerization (ROMP) of Cyclooctadiene and its Derivatives
ROMP has emerged as a powerful technique for polymerizing cyclic olefins, including 8-membered rings like cis-cyclooctene (COE) and cis,cis-1,5-cyclooctadiene (COD). rsc.org This method is valued for its tolerance to a wide variety of functional groups and its ability to proceed as a living polymerization when well-defined catalysts are used, allowing for exceptional control over the polymer's properties. nih.gov
The polymerization of COD via ROMP yields linear polybutadiene (B167195) with double bonds in the backbone. rsc.org The use of well-defined ruthenium-based catalysts, such as Grubbs catalysts, allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ). caltech.educaltech.edu The molecular weight can be controlled by adjusting the ratio of monomer to catalyst. caltech.edu Upon hydrogenation, the resulting polymer is equivalent to High-Density Polyethylene (HDPE). rsc.org
Functional polymer development using ROMP can be achieved through several strategic approaches:
Polymerization of Functionalized Monomers: A direct method involves the polymerization of cyclooctene (B146475) or cyclooctadiene monomers that have been chemically modified to include functional groups. rsc.orgnih.gov A wide library of functionalized cyclooctenes (FCOEs) can be synthesized and subsequently polymerized to create materials with tailored thermal and chemical properties. nih.gov For instance, the ROMP of 5-substituted cyclooctenes using a well-defined ruthenium catalyst, (PCy₃)₂(Cl)₂RuCHCHCPh₂, has been successfully demonstrated. caltech.edu This strategy allows for the incorporation of functionalities as side chains along the polymer backbone.
Copolymerization: Functional monomers can be copolymerized with unsubstituted monomers like COD. For example, the copolymerization of 5-methacrylate-1-cyclooctene with cyclooctadiene produces polymers with cross-linkable methacrylate (B99206) side-chains. caltech.edu These materials can be used to create AB cross-linked materials with enhanced thermal stability and solvent resistance compared to pure poly(methyl methacrylate) (PMMA). caltech.edu
Chain Transfer Agents (CTAs) for End-Functionalization: The synthesis of telechelic polymers (polymers with functional groups at both chain ends) is possible by introducing chain transfer agents into the polymerization system. caltech.edu For example, hydroxytelechelic polybutadienes (HTPBDs) can be synthesized by the ROMP of COD in the presence of specific CTAs, yielding polymers with hydroxyl end-groups and a functionality approaching 2.0. caltech.edu Similarly, CTAs bearing methacrylate or epoxide functionalities have been used to produce telechelic polybutadienes from COD, with the molecular weight controlled by the monomer-to-CTA ratio. caltech.edu
The table below summarizes key findings from research on the controlled ROMP of cyclooctadiene and its derivatives.
| Monomer(s) | Catalyst / Initiator | Method | Key Finding / Polymer Properties | Reference |
|---|---|---|---|---|
| Cyclooctadiene (COD) | (PCy₃)₂(Cl)₂RuCHCHCPh₂ | ROMP with Chain Transfer Agent (CTA) | Synthesis of hydroxytelechelic polybutadienes (HTPBDs); molecular weight controlled by COD/CTA ratio. | caltech.edu |
| 5-substituted cyclooctenes | (PCy₃)₂(Cl)₂RuCHCHCPh₂ | ROMP | Produced functionalized polymers in good yields; molecular weight control demonstrated by varying monomer/catalyst ratio. | caltech.edu |
| Functionalized Cyclooctenes (FCOEs) with adjacent heteroatoms | Not specified | ROMP | Generated a library of functionalized polyolefins with high molecular weights; thermal properties could be tuned by changing the functional groups. | nih.gov |
| 5-methacrylate-1-cyclooctene and Cyclooctadiene (COD) | (PCy₃)₂Cl₂Ru=CHCH=CPh₂ | Copolymerization | Produced polymers with cross-linkable side-chains for creating AB cross-linked materials with high thermal stability. | caltech.edu |
| Cyclooctadiene (COD) | (PCy₃)Cl₂Ru=CHPh | ROMP with methacrylate or epoxide CTAs | Synthesized telechelic polybutadienes with controllable molecular weights. | caltech.edu |
Acyclic Diene Metathesis (ADMET) Polymerization
For linear dienes such as this compound, Acyclic Diene Metathesis (ADMET) is the analogous controlled polymerization technique. rsc.org ADMET is a step-growth polycondensation that is highly effective for synthesizing unsaturated polymers and is particularly useful for creating materials with defined sequences.
Research into ADMET has demonstrated the ability to synthesize periodic copolymers by designing specific, structurally symmetric α,ω-diene monomers. researchgate.net For example, monomers created via atom transfer radical addition (ATRA) of diethyl meso-2,5-dibromohexanedioate with linear dienes like 1,5-hexadiene (B165246) and 1,7-octadiene have been used in ADMET polymerization. researchgate.net This approach allows the sequential information designed into the monomer to be directly transferred to the resulting copolymer, offering a high degree of control over the polymer's primary structure. researchgate.net This methodology provides a powerful route to sequence-regulated vinyl copolymers. researchgate.net
The table below provides an example of functional polymers developed using the ADMET technique with monomers structurally related to this compound.
| Monomer Precursors | Polymerization Method | Resulting Polymer | Key Finding | Reference |
|---|---|---|---|---|
| Diethyl meso-2,5-dibromohexanedioate and 1,7-octadiene | ADMET | Sequence-regulated vinyl copolymers | Demonstrated convenient transfer of sequential information from a designed monomer to the corresponding copolymer. | researchgate.net |
| α,ω-diene monomers with two vinyl acetate (B1210297) units | ADMET followed by hydrogenation and hydrolysis | Periodic copolymers of ethylene and vinyl alcohol (EVA) | Achieved synthesis of EVA copolymers with a defined sequence and high vinyl alcohol content. | researchgate.net |
Stereochemical Investigations of Octa 2,5 Diene and Its Derivatives
Chirality and Conformational Analysis in Bicyclic Diene Systems
Bicyclic systems incorporating the octa-2,5-diene framework, such as bicyclo[2.2.2]this compound and bicyclo[3.3.0]this compound, possess a rigid and well-defined three-dimensional structure. This rigidity is fundamental to their utility as chiral ligands in asymmetric catalysis. The bridgehead carbons in these systems can serve as stereogenic centers, leading to the existence of enantiomers. For instance, (1R,4R)-2,5-diphenylbicyclo[2.2.2]this compound is a chiral molecule where the absolute configuration at the two bridgehead carbons (C1 and C4) is designated as 'R'. This specific stereochemistry results in a molecule with C₂ point group symmetry, a valuable feature for a chiral ligand.
The conformational analysis of these bicyclic dienes is crucial for understanding their reactivity. The rigid framework limits the number of accessible conformations, which in turn influences the orientation of substituents and the approach of reactants. In derivatives of bicyclo[3.3.0]this compound, the pentalene (B1231599) backbone introduces a specific twist to the olefin geometry. nih.gov A thorough conformational analysis, often aided by computational methods like Density Functional Theory (DFT), is essential to predict and interpret the outcomes of reactions involving these dienes. researchgate.net For example, in the study of bicyclo[3.3.1]nona-2,6-diene derivatives, conformational analysis revealed a predisposition for transannular through-space interactions between chromophores due to the favorable conformation of the bicyclic skeleton. mdpi.com
The stereochemical configuration of these bicyclic dienes directly impacts their physical and chemical properties. For example, the melting points, solubility, and even catalytic activity can differ between stereoisomers. The specific three-dimensional shape dictated by the stereochemistry is a key determinant of the molecule's function.
Enantiomeric Excess Determination and Control in Synthesis
Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org In the context of this compound derivatives, particularly those used in asymmetric synthesis, achieving high enantiomeric excess is a primary goal. The efficiency of an enantioselective reaction is quantified by the enantiomeric excess of the product. york.ac.uk
Several analytical techniques are employed to determine the enantiomeric excess of chiral compounds. These methods often rely on distinguishing between enantiomers by converting them into diastereomers or by using a chiral environment. Common techniques include:
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases. nih.govyork.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy with the use of chiral shift reagents. york.ac.uk
Polarimetry , which measures the optical rotation of a sample. libretexts.org
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopy, which are powerful for assigning the absolute configuration of chiral molecules. researchgate.net
A robust fluorescence-based assay has also been developed for the high-throughput determination of enantiomeric excess in various chiral compounds. nih.gov
Controlling the enantiomeric excess during the synthesis of chiral this compound derivatives is paramount. This is often achieved through asymmetric synthesis, which can involve the use of a chiral auxiliary, a chiral catalyst, or a chiral reagent. york.ac.uk For instance, chiral bicyclo[2.2.2]this compound ligands are used in transition-metal-catalyzed asymmetric reactions to induce high enantioselectivity. The rigid bicyclic framework of the ligand enforces a specific coordination geometry around the metal center, which in turn directs the approach of the substrate, favoring the formation of one enantiomer over the other. Rhodium complexes with chiral bicyclo[2.2.1]hepta-2,5-diene ligands have been shown to achieve enantiomeric excesses greater than 95% in certain reactions. Similarly, rhodium complexes of chiral 2,5-disubstituted 1,3a,4,6a-tetrahydropentalenes, which are related to bicyclo[3.3.0]octa-2,5-dienes, have demonstrated the ability to achieve up to 99% ee in 1,4-arylation reactions. nih.gov
The synthesis of these chiral dienes often involves resolution of a racemic mixture or, more efficiently, an asymmetric synthesis starting from a chiral precursor. For example, a C₁-symmetric chiral bicyclo[2.2.2]octa-2,5-dienyltrifluoroborate derivative, synthesized in five steps from the inexpensive chiral starting material (-)-carvone, serves as a versatile precursor for a wide range of chiral dienes. nih.gov
Table 1: Enantioselectivity in Rhodium-Catalyzed 1,4-Addition of Arylboronic Acids to Cyclohexenone using a Chiral Bicyclo[2.2.2]this compound Ligand
| Entry | Arylboronic Acid | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 98 | 99 |
| 2 | 4-Methylphenylboronic acid | 97 | 99 |
| 3 | 4-Methoxyphenylboronic acid | 99 | 99 |
| 4 | 4-Fluorophenylboronic acid | 95 | 98 |
| 5 | 2-Tolueneboronic acid | 85 | 88 |
| Data is hypothetical and for illustrative purposes, based on typical results found in the literature for similar reactions. nih.gov |
Stereochemistry in Reaction Products and Reaction Pathways
The stereochemistry of this compound and its derivatives plays a defining role in the stereochemical outcome of the reactions they undergo. The inherent chirality and conformational rigidity of these molecules dictate the facial selectivity of approaching reagents, leading to the formation of specific stereoisomers in the products.
A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition that is inherently stereospecific. masterorganicchemistry.com When a substituted this compound acts as the diene component, the stereochemistry of the substituents on the diene directly translates to the stereochemistry of the resulting cyclohexene (B86901) ring. "Outside" and "inside" substituents on the diene end up on specific faces of the newly formed ring. masterorganicchemistry.com In intramolecular Diels-Alder (IMDA) reactions, where the diene and dienophile are part of the same molecule, the stereochemical constraints are even more pronounced, often leading to the formation of complex polycyclic structures with a high degree of stereocontrol. skidmore.edu For instance, a tandem intramolecular Diels-Alder (TIMDA) reaction of a precursor derived from 5,7-octadienal can form four new carbon-carbon bonds and four new chiral centers in a single step with specific stereochemistry. skidmore.edu
In transition metal-catalyzed reactions, chiral bicyclic dienes, such as derivatives of bicyclo[2.2.2]this compound, act as steering ligands. The C₁-symmetric chiral dienes (Ar-MSBod), prepared from a chiral bicyclo[2.2.2]octa-2,5-dienyltrifluoroborate precursor, have proven effective in rhodium-catalyzed asymmetric additions. nih.gov The specific stereochemistry of the ligand creates a chiral environment around the metal center, which is responsible for the enantioselective formation of the product. rsc.org
The reaction pathway itself can be influenced by stereochemical factors. For instance, in electrocyclic reactions, the stereochemical outcome (conrotatory or disrotatory) is governed by the symmetry of the highest occupied molecular orbital (HOMO) of the polyene, as described by the Woodward-Hoffmann rules. acs.orgopenstax.org The thermal ring-closure of a substituted 1,3,5-octatriene, a linear analogue, proceeds via a disrotatory motion to yield a specific stereoisomer of the corresponding cyclohexadiene. openstax.org
Table 2: Stereochemical Outcome of a Tandem Intramolecular Diels-Alder Reaction
| Precursor | Reaction Type | Key Transformations | Number of New Chiral Centers |
| Aldol Dimer | IMDA | Partial ring closure | 3 |
| TIMDA Precursor | TIMDA | Full ring closure | 4 |
| This table illustrates the formation of multiple chiral centers in a single reaction, highlighting the stereochemical complexity. skidmore.edu |
Influence of Stereochemistry on Thermal Stability and Photochemical Applications
In terms of thermal stability, different stereoisomers can exhibit different properties. For example, it has been noted that (1R,4R)-configured bicyclo[2.2.2]this compound ligands can show higher thermal stability compared to their (1S,4S) counterparts, which is attributed to more favorable crystal packing. The thermal electrocyclic reactions of related polyenes, such as 2,4,6-octatrienes, are highly stereospecific, with the stereochemistry of the starting material dictating the stereochemistry of the product formed upon heating. openstax.org
The stereochemistry of these dienes is also critical for their photochemical applications. Enantiopure derivatives of bicyclo[2.2.2]this compound exhibit distinct UV/Vis absorption profiles, which is a key property for photochemical reactions. Photochemical reactions, like electrocyclizations and cycloadditions, are often governed by different selection rules than their thermal counterparts. For a given polyene, a reaction that is thermally "allowed" in a certain stereochemical sense (e.g., conrotatory) may be photochemically "forbidden," while the opposite stereochemical pathway (e.g., disrotatory) becomes photochemically "allowed". acs.org
The photochemical reactions of 2,5-dialkyl-1,3,5-hexatrienes, which are acyclic analogues, demonstrate the influence of ground-state conformation, controlled by steric effects of the substituents, on the reaction selectivity. researchgate.net These reactions can lead to the formation of bicyclic products, and the stereochemistry of these products is a direct consequence of the stereochemistry and conformation of the starting hexatriene. researchgate.net The development of photochemical applications often involves leveraging these stereochemical principles to construct complex molecular architectures that may not be accessible through conventional thermal methods. acs.org
Theoretical and Computational Chemistry of Octa 2,5 Diene
Electronic Structure and Reactivity Modeling
Computational chemistry provides powerful tools to understand the fundamental properties of molecules like Octa-2,5-diene.
Density Functional Theory (DFT) Calculations for Ground and Excited States
Density Functional Theory (DFT) would be the primary method to investigate the electronic structure of this compound. Calculations would typically be performed to optimize the geometry of the ground state (S₀) of its various stereoisomers ((2E,5E), (2E,5Z), (2Z,5E), (2Z,5Z)). Key outputs would include the molecule's total energy, the energies and shapes of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap. This information is crucial for predicting the molecule's kinetic stability and its behavior in chemical reactions.
To explore its photochemical potential, Time-Dependent DFT (TD-DFT) calculations would be necessary to model the excited states (S₁, S₂, etc.). These calculations would predict the vertical excitation energies, which correspond to the wavelengths of light the molecule absorbs, and the oscillator strengths, which indicate the intensity of these absorptions. This data is fundamental for assessing if this compound could function as a photoswitch.
Understanding Reaction Barriers and Transition States (e.g., Cope Rearrangement)
As a 1,5-diene, this compound is a potential candidate for undergoing a Cope rearrangement, a thermally induced nih.govnih.gov-sigmatropic rearrangement. Computational methods, again primarily DFT, would be employed to map the potential energy surface of this reaction.
The process involves locating the transition state structure connecting the reactant to the product. By calculating the energy of this transition state relative to the ground state, the activation energy (reaction barrier) can be determined. This value is critical for predicting the temperature at which the rearrangement would occur at a significant rate. For instance, a DFT study on bicyclo[5.1.0]this compound calculated a low free activation energy of 14.46 kcal mol⁻¹ for its degenerate Cope rearrangement, suggesting the reaction could occur at room temperature. researchgate.net A similar computational approach for this compound would clarify its thermal reactivity and rearrangement pathways.
Computational Studies of Molecular Solar Thermal Energy Storage Systems
Molecular Solar Thermal (MOST) systems utilize molecules that can absorb solar energy and store it as chemical energy in a higher-energy, metastable isomer. The energy can later be released as heat on demand. Bicyclic dienes are prime candidates for MOST applications, but the potential of acyclic dienes like this compound remains theoretically unexplored.
Modeling Photoswitching Ability and Energy Storage Capacity
For a molecule to be a viable MOST candidate, it must undergo a reversible photoisomerization to a high-energy state. For this compound, this would likely involve a photochemical [2+2] cycloaddition to form a bicyclic isomer, if sterically feasible, or a cis-trans isomerization.
DFT calculations would be used to determine the energy difference (ΔH_storage) between the ground state of this compound and its hypothetical photoisomer. This value represents the theoretical energy storage capacity. For context, computational studies on bicyclooctadiene (BOD) derivatives have shown calculated storage energies in the range of 143–153 kJ mol⁻¹. nih.gov
Predicting Thermal Back Conversion Energies and Half-lives
A crucial parameter for any MOST system is the stability of the high-energy isomer, which dictates the storage time. The thermal back conversion energy is the activation barrier for the high-energy isomer to revert to the more stable ground-state diene, releasing the stored energy as heat.
Computational modeling would involve locating the transition state for this back-conversion reaction and calculating its energy. A higher barrier corresponds to a longer half-life (t₁/₂) of the energy-storing isomer. The Arrhenius equation can be used with the calculated activation energy to predict the half-life at various temperatures. Designing molecules with a high storage capacity and a sufficiently high back-conversion barrier (ensuring long storage times) is the central challenge in MOST research. rsc.org
Molecular Interactions and Binding Affinity Studies (Computational)
Computational methods can also predict how a molecule like this compound might interact with other molecules or biological targets. Molecular docking is a common technique used to predict the preferred orientation and binding affinity of one molecule to another, such as a ligand to a protein's active site.
A hypothetical study could involve docking this compound into the binding site of a specific enzyme or receptor. The software would calculate a scoring function, often approximating the binding free energy, to rank different binding poses. Lower energy scores typically indicate a more stable complex and higher binding affinity. These in silico methods are instrumental in the early stages of drug discovery for screening large libraries of compounds against biological targets. However, no such studies specifically investigating the binding affinity of this compound have been published.
Advanced Analytical Techniques in Octa 2,5 Diene Research
Spectroscopic Methodologies for Structural and Mechanistic Elucidation
Spectroscopy provides detailed information about molecular structure, bonding, and electronic properties. Techniques such as Nuclear Magnetic Resonance (NMR), UV/Visible, and Infrared (IR) spectroscopy are routinely employed in the study of octa-2,5-diene.
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules. In the context of organometallic chemistry involving this compound ligands, various NMR techniques are utilized.
¹H NMR: Proton NMR provides information about the hydrogen atoms in a molecule. For complexes containing this compound, ¹H NMR is used to study the dynamic behavior of the ligands. iranchembook.ir For instance, variable-temperature ¹H NMR studies can reveal fluxional processes, where different parts of a molecule interchange their positions on the NMR timescale. iranchembook.ir This is particularly useful for understanding the coordination and potential rearrangements of the diene ligand on a metal center.
³¹P NMR: When phosphorus-containing ligands are present in a complex with this compound, ³¹P NMR is crucial. It provides information about the chemical environment of the phosphorus atoms and can be used to study ligand exchange and binding. rsc.orgcore.ac.uk Changes in the ³¹P chemical shift can indicate coordination of the phosphorus ligand to the metal center. rsc.org
Variable-Temperature (VT) NMR: VT-NMR experiments are instrumental in studying dynamic processes such as ligand dissociation and intramolecular exchange. iranchembook.ircore.ac.uk By recording NMR spectra at different temperatures, researchers can determine the energy barriers for these processes. For example, VT ¹H NMR has been used to study the intramolecular exchange of phenolate (B1203915) groups in lanthanide complexes. iranchembook.ir
Spin-Saturation Transfer: This technique, often used in conjunction with 1D or 2D NOESY/EXSY experiments, is employed to investigate chemical exchange processes. researchgate.net If a proton is undergoing chemical exchange with another, irradiating one proton will lead to a change in the signal intensity of the other due to saturation transfer. researchgate.net This method allows for the quantitative analysis of exchange rates. researchgate.net
Table 1: Representative NMR Data for Organometallic Complexes
| Nucleus | Technique | Observation | Significance |
| ¹H | VT-NMR | Coalescence of signals at elevated temperatures | Indicates fluxional behavior and intramolecular exchange of ligands. iranchembook.ir |
| ³¹P | ³¹P{¹H} NMR | Change in chemical shift (δ) upon coordination | Confirms binding of phosphine (B1218219) ligands to the metal center. rsc.org |
| ¹H | Spin-Saturation Transfer | Negative peak observed for a proton in exchange with an irradiated proton | Demonstrates chemical exchange between the two protons. researchgate.net |
UV/Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.orgmsu.edu This technique is particularly valuable for studying conjugated systems and photochemical reactions.
When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org Common transitions include π → π* and n → π. davuniversity.org The wavelength of maximum absorption (λmax) is related to the energy gap between these orbitals. libretexts.org For conjugated systems like dienes, the π -π energy gap is smaller, resulting in absorption at longer wavelengths compared to isolated double bonds. libretexts.org
In the context of photochemical studies, UV/Vis spectroscopy is used to monitor the progress of reactions initiated by light. For example, the photoisomerization of norbornadiene derivatives to quadricyclane (B1213432) derivatives can be followed by observing the changes in the UV/Vis absorption spectrum upon irradiation. chalmers.se The study of various photoswitches, which undergo reversible isomerization upon irradiation, relies heavily on UV/Vis spectroscopy to characterize their absorption properties and energy storage capabilities. chalmers.se
Table 2: Electronic Transitions and Absorption Maxima
| Transition Type | Typical Wavelength Range (nm) | Description |
| σ → σ | < 200 | Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. libretexts.org |
| n → σ | 160-260 | Excitation of a non-bonding electron to a σ antibonding orbital. davuniversity.org |
| π → π | 200-500 | Excitation of an electron from a π bonding orbital to a π antibonding orbital. libretexts.orgdavuniversity.org |
| n → π | > 280 | Excitation of a non-bonding electron to a π antibonding orbital. davuniversity.org |
Research on dinuclear carbon-rich complexes with an octa-3,5-diene-1,7-diyndiyl bridging ligand has utilized UV-Vis-NIR spectroscopy to investigate their electronic structure. mdpi.com The spectra of these complexes exhibit intense metal-to-ligand charge transfer (MLCT) bands. mdpi.com Spectroelectrochemistry combined with TD-DFT calculations helps in assigning the observed electronic transitions. mdpi.com
Infrared (IR) spectroscopy measures the vibrations of atoms in a molecule. Different types of bonds and functional groups absorb infrared radiation at characteristic frequencies. This makes IR spectroscopy a useful tool for identifying functional groups present in a molecule. google.com For instance, the presence of a carbonyl group (>C=O) can be identified by a strong absorption band in the region of 1735-1716 cm⁻¹. gcms.cz In the study of this compound and its reaction products, IR spectroscopy can be used to confirm the presence of specific functional groups and to monitor changes in bonding during a reaction. The technique can be applied to analyze samples in various states, including solutions and solids using methods like Attenuated Total Reflectance (ATR). mdpi.com
Chromatographic and Separation Techniques
Chromatography is a powerful technique for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used chromatographic methods in chemical research.
HPLC is a technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. mdpi.com For the analysis of chiral compounds, such as enantiomers of this compound derivatives, chiral HPLC is employed. bu.edusemanticscholar.org
Chiral separations can be achieved by using a chiral stationary phase (CSP). researchgate.net The enantiomers of a racemic mixture interact differently with the CSP, leading to their separation. researchgate.net Another approach involves the derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a non-chiral stationary phase like silica (B1680970) gel. mdpi.com The enantiomeric purity of the separated compounds is often determined by HPLC analysis using a chiral column. bu.edu For example, the enantiomeric excess (ee) of diarylmethylamines synthesized via asymmetric arylation has been determined using chiral HPLC. bu.edu
Table 3: Chiral HPLC in Asymmetric Catalysis
| Catalyst Component | Chiral Ligand Type | Product | Enantiomeric Excess (ee) | Analytical Column |
| Rhodium | (R,R)-Ph-bod | (S)-phenyl(4-chlorophenyl)methylamine tosylamide | 98% | Chiralcel OD-H bu.edu |
| Rhodium | (R,R)-Bn-bod | (S)-phenyl(4-chlorophenyl)methylamine tosylamide | 94% | Chiralcel OD-H bu.edu |
| Rhodium | (R,R)-Bn-nbd* | (S)-phenyl(4-chlorophenyl)methylamine tosylamide | 92% | Chiralcel OD-H bu.edu |
GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scione.comupdatepublishing.com In GC, the components of a volatile mixture are separated as they pass through a capillary column. updatepublishing.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. nih.gov
GC-MS is extensively used for the qualitative and quantitative analysis of reaction products. scione.com For example, in studies involving the degradation of materials, a UV-Py/GC-MS system can be used to analyze the volatile products generated upon UV irradiation. gcms.cz The identification of the eluted compounds is typically achieved by comparing their mass spectra with those in a spectral library, such as the one provided by the National Institute of Standards and Technology (NIST). updatepublishing.comnih.gov Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a rapid-scanning quadrupole MS system can provide even higher resolution and sensitivity for the analysis of complex mixtures. shimadzu.com
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. chromatographytoday.comlucideon.com This method separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. tainstruments.com Larger molecules elute from the chromatography column faster than smaller molecules. The technique is crucial for understanding how polymerization conditions affect the resulting polymer chain lengths and distributions, which in turn dictate the material's physical and mechanical properties. chromatographytoday.comlucideon.com
In the context of this compound research, GPC is instrumental in characterizing polymers synthesized from its derivatives. For instance, in the anionic polymerization of masked disilenes, such as 1-phenyl-7,8-disilabicyclo[2.2.2]this compound derivatives, GPC analysis is used to confirm the living nature of the polymerization, yielding polysilanes with a narrow molecular weight distribution. acs.org However, for certain complex structures, such as those involving bulky and charged iridium complexes with a bicyclo[2.2.2]this compound scaffold, GPC analysis can be less reliable for precise molecular weight determination. rsc.org In such cases, end-group analysis via NMR spectroscopy serves as a complementary method. rsc.org
Table 1: GPC Analysis Data for a Hypothetical Poly(this compound) Sample
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | 50,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 105,000 g/mol |
| Polydispersity Index (PDI = Mw/Mn) | 2.1 |
| Elution Volume | 15.2 mL |
| Calibration Standard | Polystyrene |
This interactive table allows users to sort data by clicking on the column headers.
Crystallographic Analysis for Absolute Stereochemistry and Solid-State Structures
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This technique provides definitive proof of the absolute stereochemistry of chiral molecules and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govsoton.ac.uk
For derivatives of this compound, crystallographic analysis has been pivotal in confirming their molecular structures. For example, the structure of [2,3:5,6]dibenzo[2.2.2]this compound has been determined, revealing details about the strain within the bicyclic framework. researchgate.netcsuohio.edu The analysis showed that the strain is reduced in this more saturated derivative compared to its triene analog. researchgate.netcsuohio.edu Similarly, the absolute stereochemistry of a chiral bicyclo[2.2.2]octa-2,5-dienyltrifluoroborate derivative, synthesized from (−)-carvone, was confirmed using X-ray crystallography, establishing it as a valuable precursor for C1-symmetric chiral dienes. acs.org In another study, the molecular structure of 1-phenyl-7-trimethylsilylmethyl-7,8,8-trimethyl-7,8-disilabicyclo[2.2.2]this compound, a masked disilene, was determined by single-crystal X-ray diffraction. oup.com
Table 2: Crystallographic Data for a [2,3:5,6]dibenzo[2.2.2]this compound Derivative
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | C2/c | researchgate.net |
| a (Å) | 16.327(6) | researchgate.net |
| b (Å) | 6.588(2) | researchgate.net |
| c (Å) | 15.595(10) | researchgate.net |
| β (°) | 93.440(4) | researchgate.net |
| Volume (ų) | 1559.5(10) | researchgate.net |
This interactive table allows for sorting of crystallographic parameters.
Electrochemical Studies (e.g., Cyclic Voltammetry for Redox Properties)
Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of molecules, providing information on oxidation and reduction potentials, the stability of different oxidation states, and the kinetics of electron transfer reactions. basinc.comlibretexts.org
In the study of this compound and its derivatives, CV is used to characterize their electronic behavior. For instance, the electrochemical preparation of 1,4-Bis(methoxycarbonyl)bicyclo[2.2.2]this compound has been reported, highlighting the use of electrochemical methods in the synthesis and study of such compounds. acs.org Research on dinuclear complexes containing an octa-3,5-diene-1,7-diyndiyl bridging ligand utilized cyclic voltammetry to reveal two sequential one-electron oxidation processes. mdpi.com These measurements, referenced against the ferrocene/ferrocenium couple, were crucial in understanding the charge delocalization and the stability of the resulting oxidized species. mdpi.com The data from CV experiments, such as peak potentials and peak currents, are key parameters for characterizing the redox behavior of these systems. basinc.com
Table 3: Cyclic Voltammetry Data for a Dinuclear Complex with an Octa-3,5-diene-1,7-diyndiyl Bridge
| Process | E₁/₂ (V vs. Fc/Fc⁺) | Description |
| First Oxidation | -0.62 | One-electron oxidation |
| Second Oxidation | -0.37 | Second one-electron oxidation |
This interactive table allows for sorting of electrochemical data.
Microscopic Techniques for Material Characterization (e.g., Scanning Electron Microscopy for Polymer Morphology)
Microscopic techniques are essential for visualizing the morphology and structure of materials at the micro- and nanoscale. Scanning Electron Microscopy (SEM) is a particularly powerful tool for characterizing the surface topography, morphology, and composition of polymers. pressbooks.pubazom.com It provides high-resolution, three-dimensional images that reveal details about the phase morphology of polymer blends, the dispersion of fillers, and the structure of porous materials. kpi.uagfzxb.org
For polymers derived from or incorporating this compound moieties, SEM is used to study their morphology. For instance, in the creation of block co-polyMOFs, where block copolymers containing poly(cyclooctadiene) are used, SEM images show how the polymer architecture directs the resulting morphology of the hybrid material, leading to structures like intergrown octahedra or interlaced networks. rsc.org The technique allows for direct visualization of the size, shape, and distribution of different phases within the polymer matrix, which is critical for understanding and controlling the final properties of the material. azom.combitmesra.ac.in To enhance contrast, especially for polymer blends with components of similar atomic number, staining techniques using agents like osmium tetroxide (OsO₄) can be employed prior to SEM observation. kpi.uakpi.ua
Q & A
Q. How can enantiopure Octa-2,5-diene derivatives be synthesized for asymmetric catalysis?
Enantiopure synthesis typically involves enzymatic kinetic resolution of diols or diacetates, followed by oxidative and coupling reactions. For example, bicyclo[3.3.0]this compound ligands are synthesized via enzymatic resolution of diol precursors, oxidation to diketones, ditriflation, and Suzuki cross-coupling to achieve enantiopurity . Key steps include using transition-metal catalysts (e.g., Pd or Rh complexes) to ensure stereochemical fidelity.
Q. What spectroscopic methods are optimal for characterizing this compound derivatives?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorinated analogs) and X-ray crystallography are critical for structural elucidation. For example, bicyclo[2.2.2]this compound derivatives are validated using coupling constants in NMR to confirm stereochemistry . Purity is assessed via high-resolution mass spectrometry (HRMS) and chromatographic methods (e.g., HPLC with chiral columns) .
Q. What are the standard protocols for reproducing catalytic reactions with this compound complexes?
Reproducibility requires detailed experimental logs, including catalyst loading (e.g., 0.005–1 mol% Rh complexes), solvent systems (e.g., THF or toluene), and reaction temperatures. Protocols must specify inert atmosphere conditions (glovebox/Schlenk techniques) and stoichiometric ratios of substrates (e.g., boronic acids in 1,4-additions). Full characterization data for intermediates and catalysts should be included in supplementary materials .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical outcomes when using this compound ligands in transition-metal catalysis?
Contradictions often arise from competing coordination modes (e.g., η² vs. η⁴ binding) or solvent effects. Systematic variation of substituents (e.g., benzyl vs. phenyl groups on the diene skeleton) and computational studies (DFT calculations) can clarify steric/electronic influences. For instance, bicyclo[2.2.2]this compound ligands with bulky substituents improve enantioselectivity in Rh-catalyzed additions by restricting metal coordination geometries .
Q. How does the electronic configuration of this compound ligands influence catalytic activity in cross-coupling reactions?
Electron-withdrawing groups (e.g., fluorinated analogs) enhance Lewis acidity at the metal center, accelerating oxidative addition steps. Conversely, electron-donating groups stabilize metal-diene π-backbonding, favoring reductive elimination. Electrochemical studies (cyclic voltammetry) and Hammett plots correlate substituent effects with turnover frequencies (TOFs) in Suzuki-Miyaura couplings .
Q. How can conflicting data on enantioselectivity in diene-ligand systems be analyzed statistically?
Multivariate analysis (ANOVA) and error propagation models should compare enantiomeric excess (%ee) across reaction conditions. For example, discrepancies in Rh-catalyzed 1,4-additions may arise from trace moisture or oxygen, requiring rigorous control experiments. Uncertainty budgets should quantify instrument error (e.g., ±2% ee for HPLC) and procedural variability .
Methodological Considerations
- Data Validation : Cross-reference NMR assignments with computed chemical shifts (DFT) to resolve ambiguities in stereoisomer identification .
- Open Science Practices : Deposit raw spectral data, crystallographic files (CIFs), and reaction condition spreadsheets in FAIR-aligned repositories to enable replication .
- Contradiction Resolution : Use sensitivity analysis to isolate variables (e.g., ligand purity, metal source) that impact catalytic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
